1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethoxyethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYXNGYUFNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405105 | |
| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575452-22-1 | |
| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in the development of complex pharmaceutical compounds and functional materials. The document outlines the strategic two-step synthetic pathway, beginning with the electrophilic iodination of pyrazole followed by the acid-catalyzed N-H protection using ethyl vinyl ether. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis.
Introduction: Strategic Importance
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an iodine atom at the C4 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, the installation of a stable yet readily cleavable protecting group is crucial.
The 1-(1-ethoxyethyl) group, derived from ethyl vinyl ether, serves as an excellent N-protecting group for pyrazoles. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions.[2][3] The target compound, this compound, thus combines the reactivity of the C-I bond with the stability of a protected pyrazole ring, making it a highly valuable building block in multi-step organic synthesis.
Recommended Synthetic Pathway
The is most efficiently achieved via a two-step sequence. This approach ensures high regioselectivity and excellent overall yields.
-
Step 1: Electrophilic Iodination. Direct iodination of the pyrazole ring at the electron-rich C4 position to synthesize the 4-iodopyrazole intermediate.
-
Step 2: N-H Protection. Protection of the 4-iodopyrazole N-H bond via an acid-catalyzed reaction with ethyl vinyl ether.
This pathway is generally preferred over the alternative (protection followed by iodination) as the direct iodination of pyrazole is a well-established and high-yielding reaction, and the subsequent protection step is typically clean and efficient.
References
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole chemical properties
An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established chemical principles and field-proven methodologies.
Introduction: A Strategically Designed Intermediate
This compound is a strategically designed synthetic intermediate that combines two key features for chemical synthesis: a reactive carbon-iodine bond and a protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4]
The utility of this specific molecule is threefold:
-
The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.[3]
-
The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[5]
-
The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which is often crucial for biological activity or further functionalization.[6][7]
Physicochemical and Spectral Properties
A clear understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory.
Core Physical Data
| Property | Value | Source(s) |
| CAS Number | 575452-22-1 | [8][9][10] |
| Molecular Formula | C₇H₁₁IN₂O | [8][9][10] |
| Molecular Weight | 266.08 g/mol | [8] |
| Appearance | White to pale yellow oil or solid | [1][6] |
| Boiling Point | 70-76 °C at 0.5-2.2 mbar | [6][11] |
| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | [1] |
| Storage | 2-8°C, sealed in dry conditions, protected from light | [9][12] |
Spectral Characterization
While a dedicated public spectrum for this exact compound is sparse, its NMR data can be reliably predicted based on its constituent parts and published data for analogous structures.[6][13][14]
-
¹H NMR:
-
Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C3 and C5 positions.
-
Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH₂ (~3.5 ppm), a doublet for the CH-CH₃ (~1.5 ppm), and a triplet for the O-CH₂-CH₃ (~1.2 ppm) are characteristic of the protecting group.
-
-
¹³C NMR:
Synthesis, Handling, and Stability
Synthesis Pathway
The preparation of this compound is typically a two-step process starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[6][7]
Caption: Synthesis of the title compound via N-protection.
Experimental Protocol: N-Protection of 4-Iodo-1H-pyrazole
Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by the pyrazole nitrogen. Dichloromethane (CH₂Cl₂) is a common inert solvent for this transformation.
-
Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a drop of concentrated HCl.[7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a clear oil.[6]
Safety, Storage, and Stability
-
Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and handling should occur in a well-ventilated fume hood.[15]
-
Storage: It is recommended to store the compound at 2-8°C, sealed tightly in a dry environment and protected from light.[9][12]
-
Stability: Aryl iodides can be sensitive to light and heat, which can cause deiodination—the cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown discoloration.[16] Using high-purity solvents and storing solutions in amber vials can mitigate this degradation.[16][17]
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in its dual functionality: the highly reactive C-I bond and the easily removable N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. calpaclab.com [calpaclab.com]
- 11. alfa-industry.com [alfa-industry.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS number 575452-22-1
An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction: A Strategic Intermediate in Modern Synthesis
This compound, identified by CAS Number 575452-22-1, is a pivotal heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its structure is a deliberate convergence of three key chemical motifs: a pyrazole core, a strategically placed iodine atom, and a labile N-H protecting group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
The true synthetic value of this compound lies in the interplay between the iodine at the C4-position and the 1-(1-ethoxyethyl) (EE) protecting group. The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.[1][2][4] The EE group masks the otherwise reactive N-H proton of the pyrazole ring, preventing undesired side reactions and directing reactivity to the C4-position. Its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic campaigns.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization.
PART 1: Physicochemical and Safety Data
A clear understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.
Physicochemical Properties
The quantitative data for this compound is summarized below, based on predicted and available supplier data.
| Property | Value | Source(s) |
| CAS Number | 575452-22-1 | [8][9][10][11] |
| Molecular Formula | C₇H₁₁IN₂O | [10][12] |
| Molecular Weight | 266.08 g/mol | [10][12] |
| Boiling Point | 74-76 °C (at 0.5 Torr) | [9][13] |
| Density | ~1.72 g/cm³ (Predicted) | [9] |
| pKa | -0.19 ± 0.10 (Predicted) | [9] |
| Appearance | Colorless oil to off-white solid | [2][13] |
| Storage Condition | 2-8°C, Protect from light | [9][14] |
Safety & Handling
As a halogenated organic compound, appropriate safety measures are required.
-
Signal Word: Warning[10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
PART 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a robust two-step process starting from pyrazole itself. The logic behind this sequence is to first install the versatile iodo handle and then protect the nucleophilic N-H to enable selective downstream functionalization.
Workflow for Synthesis
Caption: Two-step synthesis of the title compound.
Step 1: Electrophilic Iodination of Pyrazole
The foundational step is the regioselective iodination of the pyrazole ring. The electronic properties of the pyrazole heterocycle render the C4 position the most susceptible to electrophilic attack, ensuring high regioselectivity for this transformation.[1]
While various iodinating systems exist, the use of N-Iodosuccinimide (NIS) or molecular iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂) are common.[1][15]
-
I₂/H₂O₂: This system is considered a "green" method, often using water as a solvent, which is cost-effective and environmentally benign. The H₂O₂ acts to oxidize I⁻ back to the electrophilic I₂, making the process efficient.[15]
-
NIS: N-Iodosuccinimide is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive pyrazole substrates and can be activated with a catalytic amount of acid, such as trifluoroacetic acid (TFA).[15]
This protocol is adapted from established procedures for pyrazole iodination.[15]
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent like acetonitrile or glacial acetic acid (approx. 0.5 M), add N-Iodosuccinimide (1.1–1.5 eq).
-
Initiation: If the pyrazole is electron-deficient, add a catalytic amount of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature or heat to 80 °C for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with a solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS/I₂, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodopyrazole can be purified by column chromatography or recrystallization if necessary.
Step 2: N-H Protection with Ethyl Vinyl Ether
With 4-iodopyrazole in hand, the next step is to protect the N-H group. The ethoxyethyl (EE) group is ideal as it is introduced under mild acidic conditions and is stable to many reaction conditions (e.g., organometallics, basic media) but can be easily removed when desired.[6][7]
The reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the electron-rich double bond of ethyl vinyl ether.
Caption: Acid-catalyzed protection of 4-iodopyrazole.
This protocol is based on the method described by Vasilevsky et al.[5]
-
Reaction Setup: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a non-protic solvent such as benzene or dichloromethane.
-
Reagent Addition: Add ethyl vinyl ether (1.5-2.0 eq).
-
Catalysis: Add a catalytic amount (a few drops) of a strong acid, such as concentrated HCl or trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature (or slightly warm to 30-40 °C) for 1-3 hours. Monitor the reaction to completion by TLC.
-
Work-up: Once complete, quench the reaction by adding a mild base, such as a few drops of triethylamine or by washing with a saturated aqueous solution of NaHCO₃.
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, this compound, is often obtained in high purity (typically >95%) and can be used directly or purified by vacuum distillation.[5][13]
PART 3: Applications in Cross-Coupling Reactions
The primary utility of this compound is as a substrate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
This is arguably the most common application, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are prevalent structures in kinase inhibitors and other pharmaceuticals.[2][4][16]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
This is a general protocol adaptable from literature procedures.[4][16]
-
Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (or boronate ester, 1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. For microwave-assisted synthesis, 100-140 °C for 10-30 minutes can be sufficient.[4][17]
-
Work-up: After cooling, dilute the mixture with ethyl acetate or DCM, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
This reaction couples the iodopyrazole with terminal alkynes, yielding 4-alkynylpyrazoles. These products are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[5][6]
This protocol is adapted from the work of Vasilevsky et al.[5]
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., benzene or THF/Et₂NH), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Base: A base, typically an amine like triethylamine (Et₃N) or diethylamine (Et₂NH), is required and can often be used as a co-solvent.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (60-70 °C) until TLC indicates completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and take up the residue in an organic solvent. Wash with aqueous NH₄Cl and brine.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting 4-alkynylpyrazole derivative by column chromatography.
PART 4: Deprotection to Unveil the N-H Pyrazole
The final step in many synthetic sequences is the removal of the EE protecting group to yield the N-unsubstituted pyrazole. The N-H moiety is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with protein targets.[5][18]
Deprotection Mechanism and Protocol
Deprotection is a straightforward acid-catalyzed hydrolysis, effectively reversing the protection step.
This protocol is adapted from established methods.[5][7]
-
Reaction Setup: Dissolve the 1-(1-ethoxyethyl)-protected pyrazole derivative in a protic solvent like ethanol or a mixture such as chloroform/water.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, TFA, or an acidic resin).
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the N-H pyrazole by recrystallization or column chromatography.
Conclusion
This compound stands out as a masterfully designed synthetic intermediate. It provides a stable, yet highly reactive platform for the construction of complex, functionalized pyrazole derivatives. The strategic placement of the iodo group enables a vast array of powerful cross-coupling reactions, while the readily cleavable ethoxyethyl protecting group ensures that the core pyrazole N-H can be revealed at the desired stage. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this compound is a key step toward the efficient creation of novel molecular entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 575452-22-1 [chemicalbook.com]
- 9. alfa-industry.com [alfa-industry.com]
- 10. 575452-22-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 11. CAS No. 575452-22-1 | Chemsrc [chemsrc.com]
- 12. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. labsolu.ca [labsolu.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a reactive iodine atom on the pyrazole core, combined with a stable yet readily removable N-1 protecting group, makes this compound an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This document details the synthesis and purification of this compound, provides an in-depth analysis of its spectroscopic and physicochemical properties, and explores its extensive applications in drug discovery, particularly in the development of kinase and phosphodiesterase inhibitors. Experimental protocols, data interpretation, and key mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Importance of 4-Iodopyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The introduction of an iodine atom at the C-4 position of the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile handle for a variety of cross-coupling reactions.[1] This allows for the late-stage functionalization of the pyrazole core, a crucial strategy in the optimization of lead compounds during the drug discovery process.[1]
The N-H proton of the pyrazole ring can interfere with certain organometallic reactions. Therefore, protection of the pyrazole nitrogen is often a necessary step in multi-step syntheses. The 1-(1-ethoxyethyl) (EE) group is an ideal choice for this purpose as it is stable under many reaction conditions and can be easily removed under mild acidic conditions.[5][6] this compound thus emerges as a highly valuable and versatile intermediate, offering both a reactive site for carbon-carbon and carbon-heteroatom bond formation and a protected nitrogen that can be deprotected when needed.
This guide will provide a detailed exploration of the synthesis, properties, and applications of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.
Synthesis and Purification
The synthesis of this compound is a straightforward and high-yielding procedure involving the protection of the commercially available 4-iodo-1H-pyrazole.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the N-protection of pyrazoles.[5]
Materials:
-
4-Iodo-1H-pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add ethyl vinyl ether (1.5 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (TFA) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is purified by distillation to afford this compound as a colorless oil (yields up to 93%).[5]
Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its structure and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁IN₂O | [7] |
| Molecular Weight | 266.08 g/mol | [7] |
| Appearance | Colorless to pale yellow oil | [5] |
| Boiling Point | 70 °C @ 2.2 mbar | [5] |
| CAS Number | 575452-22-1 | [7] |
Spectroscopic Data
¹H NMR (predicted):
-
Pyrazole ring protons (H-3, H-5): Two singlets are expected in the aromatic region (δ 7.5-8.0 ppm). The H-5 proton is typically downfield compared to the H-3 proton due to the influence of the adjacent N-ethoxyethyl group.
-
Ethoxyethyl group:
-
CH-N: A quartet (q) around δ 5.5-6.0 ppm, coupled to the methyl group.
-
CH₂-O: A quartet (q) around δ 3.5-3.8 ppm, coupled to the ethyl's methyl group.
-
CH₃ (on acetal): A doublet (d) around δ 1.5-1.8 ppm, coupled to the CH-N proton.
-
CH₃ (on ethyl): A triplet (t) around δ 1.1-1.3 ppm, coupled to the O-CH₂ group.
-
¹³C NMR (predicted):
-
Pyrazole ring carbons:
-
C-4 (bearing iodine): A significantly downfield signal is expected, though often broad and of lower intensity, typically in the range of δ 90-100 ppm.
-
C-3 and C-5: Signals in the aromatic region (δ 130-145 ppm).
-
-
Ethoxyethyl group carbons:
-
CH-N: δ ~90-95 ppm.
-
CH₂-O: δ ~60-65 ppm.
-
CH₃ (on acetal): δ ~20-25 ppm.
-
CH₃ (on ethyl): δ ~15 ppm.
-
Mass Spectrometry (MS):
-
The high-resolution mass spectrum (HRMS) should show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 288.9808, which has been experimentally verified.[5]
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1500-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1150 cm⁻¹
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the reactivity of the carbon-iodine bond and the lability of the ethoxyethyl protecting group.
Reactions at the C-4 Position
The C-I bond is a prime site for the introduction of molecular diversity through various cross-coupling reactions.[1]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups at the C-4 position.[1]
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium/copper system, provides access to 4-alkynylpyrazoles, which are valuable intermediates for further transformations.[1][5]
Heck Coupling: This reaction with alkenes enables the formation of 4-alkenylpyrazoles.[1]
Grignard Reagent Formation: The C-I bond can be converted into a Grignard reagent by treatment with magnesium metal or through an iodine-magnesium exchange with an alkylmagnesium bromide. This nucleophilic pyrazole species can then react with various electrophiles.[5]
Deprotection of the Ethoxyethyl Group
The ethoxyethyl protecting group can be readily removed under mild acidic conditions to regenerate the N-H pyrazole.[5][6]
Deprotection Protocol:
-
Dissolve the N-protected pyrazole in a protic solvent such as ethanol or methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-unsubstituted pyrazole as needed.
Applications in Drug Discovery
The 4-substituted pyrazole motif is a cornerstone in the design of numerous therapeutic agents. This compound serves as a key starting material for the synthesis of various classes of biologically active molecules.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[1][2] The ability to introduce diverse substituents at the C-4 position via cross-coupling reactions is crucial for tuning the potency and selectivity of these inhibitors.
Caption: General workflow for the synthesis of kinase inhibitors.
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, and their inhibition is a therapeutic strategy for various diseases, including inflammatory conditions and cardiovascular disorders. 4-Alkynyl pyrazoles, synthesized from 4-iodopyrazoles via Sonogashira coupling, have been identified as a novel class of PDE4 inhibitors.[1]
Stability and Handling
This compound is a relatively stable compound. However, like many aryl iodides, it can be sensitive to light and heat, which may cause de-iodination, leading to a yellow or brown discoloration due to the formation of elemental iodine.[10]
Storage and Handling Recommendations:
-
Store in a cool, dark place, preferably refrigerated (2-8 °C).[11]
-
Protect from light by using amber-colored vials or by wrapping containers with aluminum foil.[10]
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[10]
-
Use high-purity solvents for preparing solutions to avoid impurities that could promote degradation.[10]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the field of drug discovery. Its straightforward, high-yielding synthesis, combined with the predictable reactivity of the C-I bond and the convenient removal of the ethoxyethyl protecting group, makes it an ideal building block for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering researchers the foundational knowledge to effectively incorporate this powerful tool into their synthetic strategies for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to the Molecular Weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Understanding the precise molecular weight is fundamental for accurate compound characterization, reaction stoichiometry, and analytical method development.
Section 1: Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to determine the molecular formula of this compound.
1.1 Molecular Formula
The molecular formula for this compound is C₇H₁₁IN₂O [1][2].
This formula indicates that each molecule of the compound contains:
-
7 Carbon (C) atoms
-
11 Hydrogen (H) atoms
-
1 Iodine (I) atom
-
2 Nitrogen (N) atoms
-
1 Oxygen (O) atom
1.2 Atomic Weights of Constituent Elements
To calculate the molecular weight, the standard atomic weights of each element are required. These values are based on the isotopic abundances of the elements found in nature.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011[3][4][5][6][7] |
| Hydrogen | H | ~1.008[8][9][10][11][12] |
| Iodine | I | ~126.904[13][14][15][16][17] |
| Nitrogen | N | ~14.007[18][19][20][21][22] |
| Oxygen | O | ~15.999[23][24][25][26][27] |
1.3 Calculation
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
-
Carbon: 7 atoms * 12.011 g/mol = 84.077 g/mol
-
Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol
-
Iodine: 1 atom * 126.904 g/mol = 126.904 g/mol
-
Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 84.077 + 11.088 + 126.904 + 28.014 + 15.999 = 266.082 g/mol
This calculated value is consistent with publicly available chemical databases, which report the molecular weight as approximately 266.08 g/mol [1][2][28].
Section 2: Experimental Verification of Molecular Weight
While the theoretical calculation provides a precise value, experimental verification is a critical step in compound characterization to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
2.1 Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In this process, the sample is first vaporized and then ionized. The resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio. A detector then records the abundance of each ion. For molecular weight determination, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation of the parent molecule.
2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a general procedure for the determination of the molecular weight of this compound using ESI-HRMS.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
High-resolution mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their m/z ratio.
-
Data Acquisition: The detector records the intensity of the ions at each m/z value, generating a mass spectrum. The most abundant peak corresponding to the protonated molecule is used to determine the experimental molecular weight.
2.3 Data Interpretation
The high-resolution mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The experimentally determined monoisotopic mass of this ion is then used to calculate the molecular weight of the neutral molecule by subtracting the mass of a proton. The result should be compared to the theoretical monoisotopic mass for confirmation.
Section 3: Significance in Research and Drug Development
An accurate molecular weight is a critical parameter in several aspects of the research and development process:
-
Compound Identification and Purity Assessment: Confirms the identity of a synthesized compound and helps to assess its purity.
-
Stoichiometric Calculations: Essential for accurately calculating the molar quantities of reactants and products in chemical reactions.
-
Pharmacokinetic and Pharmacodynamic Studies: The molecular weight influences properties such as solubility, membrane permeability, and bioavailability, which are crucial in drug development.
-
Regulatory Submissions: Precise molecular characterization is a requirement for regulatory submissions to agencies such as the FDA.
Visualizations
Workflow for Experimental Molecular Weight Determination
Caption: Workflow for the experimental determination of molecular weight using ESI-HRMS.
References
- 1. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. quora.com [quora.com]
- 4. Isotopes Matter [isotopesmatter.com]
- 5. webqc.org [webqc.org]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. How many grams does a hydrogen atom weigh? - askIITians [askiitians.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. What is the atomic number of iodine? | Filo [askfilo.com]
- 15. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. youtube.com [youtube.com]
- 20. Nitrogen - Wikipedia [en.wikipedia.org]
- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. princeton.edu [princeton.edu]
- 25. Oxygen - Wikipedia [en.wikipedia.org]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 27. Oxygen, atomic [webbook.nist.gov]
- 28. labsolu.ca [labsolu.ca]
physical properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction
This compound is a substituted pyrazole that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic placement of an iodine atom at the 4-position and an acid-labile ethoxyethyl protecting group at the N1 position makes this compound a highly versatile and valuable intermediate for synthetic chemists.
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and application in the synthesis of complex molecular architectures.
Section 1: Chemical Identity and Structure
The unique reactivity and utility of this compound are directly linked to its specific chemical structure. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. The iodo-substituent at the C4 position is the primary reactive handle for introducing molecular diversity.
Caption: 2D Chemical Structure of this compound.
Section 2: Physicochemical Properties
The physical properties of a synthetic intermediate are critical for its practical application, influencing decisions regarding reaction setup, purification, and storage. The data below has been compiled from various chemical suppliers and peer-reviewed literature.
| Property | Value | Source(s) |
| Molecular Weight | 266.08 g/mol | PubChem[4] |
| Appearance | White oil | Arkivoc[6] |
| Boiling Point | 70 °C @ 2.2 mbar74-76 °C @ 0.5 Torr | Arkivoc[6], Alfa Chemical[5] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | Alfa Chemical[5] |
| pKa (Predicted) | -0.19 ± 0.10 | Alfa Chemical[5] |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, DMSO, DMF) | General observation |
| Sensitivity | Light sensitive | LabSolutions[7] |
The compound's high boiling point, even under reduced pressure, is indicative of its relatively high molecular weight and polarity. This property makes vacuum distillation an effective method for purification on a laboratory scale.[6]
Section 3: Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.
Mass Spectrometry
Mass spectrometry data aligns with the compound's molecular formula, and fragmentation patterns provide structural confirmation. The ethoxyethyl group is a prominent fragment.
-
High-Resolution MS (ES): Calculated for [M+Na]⁺ C₇H₁₁IN₂NaO: 288.9808; found 288.9809.[6]
-
MS (m/z, %): 266 (M⁺, 7%), 222 (41%), 207 (14%), 193 (11%), 95 (26%), 73 (56%), 45 (100%).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2.[6]
Causality of Chemical Shifts:
-
The signals at 131.2 and 114.9 ppm correspond to the C3 and C5 carbons of the pyrazole ring, respectively.
-
The signal at 96.3 ppm is attributed to the C4 carbon, which is directly attached to the iodine atom. The "heavy atom effect" of iodine typically shields the attached carbon, but electronic effects in the aromatic system result in this downfield shift.
-
The signal at 86.9 ppm corresponds to the chiral methine carbon of the ethoxyethyl group (N-CH-CH₃).
-
The remaining signals at 63.6 , 21.6 , and 15.2 ppm are assigned to the ethoxy group's methylene carbon (-O-CH₂-), the methine group's methyl carbon, and the ethoxy group's terminal methyl carbon, respectively.
Section 4: Synthesis and Purification Protocol
The most common and efficient synthesis involves the protection of the commercially available 4-iodo-1H-pyrazole. The use of ethyl vinyl ether provides a straightforward route to install the acid-labile ethoxyethyl protecting group.
Expertise-Driven Rationale
The choice of trifluoroacetic acid (TFA) as a catalyst is critical; it is a strong acid that protonates the ethyl vinyl ether, generating a reactive electrophile that is readily attacked by the pyrazole nitrogen. The reaction is performed in a non-protic solvent like dichloromethane (CH₂Cl₂) to prevent side reactions. This N-protection strategy is essential as the unprotected N-H of the pyrazole is acidic and can interfere with many subsequent reactions, such as metal-halogen exchange or cross-coupling.
Step-by-Step Synthesis Protocol
This protocol is adapted from a peer-reviewed publication.[6]
-
Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane (CH₂Cl₂), add ethyl vinyl ether (1.5 equivalents).
-
Catalysis: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product (a white oil) by vacuum distillation (e.g., 70 °C at 2.2 mbar) to yield the pure this compound.[6]
Caption: Workflow for the Synthesis of this compound.
Section 5: Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a pivotal intermediate. Its value lies in the C-I bond, which is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Transformations:
-
Metal-Halogen Exchange: The compound can be readily converted into a Grignard reagent or an organolithium species. This nucleophilic pyrazole can then be used to react with various electrophiles, such as aldehydes, to form new functional groups.[6][8]
-
Transition Metal-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of compound libraries for high-throughput screening.[1]
-
Intermediate for APIs: It serves as a key intermediate in the synthesis of complex drugs. For instance, it is used to create the pyrazole-boronic acid pinacol ester, a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[9][10]
Caption: Logical flow of the compound's application as a synthetic intermediate.
Section 6: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5][7][11]
-
Safety Information:
-
Pictogram: GHS07 (Exclamation Mark)[7]
-
Signal Word: Warning[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Conclusion
This compound is a cornerstone intermediate for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility offered by its C-I bond make it an indispensable tool. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in the complex, multi-step syntheses that drive modern drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-industry.com [alfa-industry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 10. 1029716-44-6|1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 11. lab-chemicals.com [lab-chemicals.com]
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction
This compound, identified by CAS Number 575452-22-1, is a key heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a pyrazole core, a strategically placed iodine atom for further functionalization (e.g., cross-coupling reactions), and an acid-labile ethoxyethyl (EE) protecting group, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.[3][4]
Understanding the physicochemical properties of this reagent is paramount for its effective use in research and development. This guide provides a detailed examination of the solubility and stability of this compound, offering field-proven insights and validated protocols to aid researchers, scientists, and drug development professionals in its handling, application, and storage.
PART 1: Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The molecular structure of this compound—comprising a polar pyrazole ring, a nonpolar iodo-substituent, and the moderately polar ethoxyethyl group—results in a nuanced solubility profile.
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," we can predict the solubility of this compound.[5] The presence of both polar (N-heterocycle, ether linkage) and nonpolar (iodo-group, ethyl and methyl groups) regions suggests miscibility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the hydrophobic iodine atom and the overall carbon framework.
Observed Solubility and Recommended Solvents
While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides strong indicators. The compound is frequently used in solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) and can be purified via distillation or recrystallization from mixtures like n-hexane and ethyl acetate, confirming its solubility in these systems.[3]
The following table summarizes the predicted and observed solubility behavior in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Non-Polar Aprotic | Hexane, Toluene | Moderate to Good | The non-polar components of the molecule, including the iodine and alkyl groups, facilitate interaction with these solvents. Solubility will increase with less polar solvents like toluene over hexane. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF) | Good to Very Good | These solvents effectively solvate both the polar pyrazole ring and the less polar regions of the molecule, making them excellent choices for reaction media.[6] |
| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the pyrazole nitrogens is offset by the large nonpolar iodo-substituent. These solvents are generally less ideal than polar aprotic options.[6] |
| Aqueous | Water | Poor / Insoluble | The compound is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the hydrophobic effect, leading to very limited water solubility.[7][8] |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to experimentally verify the solubility of this compound in a solvent of interest.
Methodology:
-
Preparation: Add approximately 25 mg of the compound to a small, dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
-
Mixing: After each addition, cap the test tube and shake vigorously for 30-60 seconds.[5][7]
-
Observation: Visually inspect the solution for any undissolved solid. If the compound dissolves completely, it is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."
-
Acid/Base Test (for aqueous insolubility): For compounds insoluble in water, the test can be extended to 5% HCl and 5% NaOH solutions to check for the presence of basic or acidic functional groups that can form soluble salts.[8][9] Given the structure, no significant solubility is expected in these aqueous acidic or basic solutions.
Workflow for Solubility Testing
Caption: A systematic workflow for determining the qualitative solubility of a compound.
PART 2: Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The primary points of instability are the ethoxyethyl (EE) protecting group and the carbon-iodine bond.
Key Factors Influencing Stability
1. pH Stability and the Ethoxyethyl Protecting Group:
The 1-(1-ethoxyethyl) group is an acetal, which serves as a protecting group for the pyrazole N-H.[10] Acetal protecting groups are characteristically stable under neutral and basic conditions but are readily cleaved under acidic conditions.[11][12]
-
Acidic Conditions (pH < 6): The EE group is labile and will be hydrolyzed to regenerate the N-H of the 4-iodopyrazole and produce acetaldehyde and ethanol. This sensitivity is often exploited as a deliberate deprotection step in synthesis.[11][13]
-
Neutral & Basic Conditions (pH 7-14): The compound is stable. It can be used with strong bases (e.g., in the formation of Grignard reagents) and in various organometallic reactions without loss of the protecting group.[3][11]
2. Photostability and the Carbon-Iodine Bond:
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[14]
-
Light Exposure: Photolysis can lead to the formation of radical species and the eventual liberation of molecular iodine (I₂), which imparts a yellow or brown color to the sample.[6][14] This degradation compromises the purity and reactivity of the material. Therefore, the compound is considered light-sensitive.[15]
3. Thermal Stability:
The pyrazole ring itself is a thermally stable aromatic heterocycle.[16][17] However, elevated temperatures can provide the energy needed to cleave the C-I bond, accelerating the degradation process observed with light exposure.[14] While specific decomposition temperature data is not available, storage at elevated temperatures is not recommended.
Data Summary: Stability and Storage Recommendations
| Condition | Stability | Rationale | Recommended Handling/Storage |
| pH | Stable at pH > 7. Unstable at pH < 6. | Acetal protecting group is acid-labile.[13] | Avoid acidic reagents and solvents unless deprotection is intended. Use in neutral or basic conditions. |
| Light | Light-sensitive. | The C-I bond is susceptible to photolytic cleavage.[6][14] | Store in amber or opaque containers. Protect reactions from direct light.[15] |
| Temperature | Stable at low temperatures. Degradation accelerates with heat. | Thermal energy can promote C-I bond cleavage.[14] | Recommended storage at 2-8°C.[2][15][18] |
| Atmosphere | Generally stable. | While not highly susceptible to oxidation, an inert atmosphere minimizes risk for long-term storage. | For long-term storage, sealing under an inert atmosphere (N₂ or Ar) is best practice.[14] |
Experimental Protocol: Assessing Chemical Stability via UPLC-MS
This protocol outlines a method to monitor the stability of the compound in a specific solvent over time, a crucial step when planning long-running reactions or preparing stock solutions.
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the solvent of interest (e.g., 1 mg/mL in acetonitrile).
-
Sample Aliquoting: Dispense the solution into multiple amber, sealed UPLC vials to minimize headspace and light exposure.
-
Time-Zero Analysis (T₀): Immediately analyze one vial using a validated UPLC-MS method to establish the initial peak area or concentration of the parent compound.
-
Incubation: Store the remaining vials under the desired stress conditions (e.g., room temperature/protected from light, 40°C, or exposed to ambient light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the stress condition and analyze it by UPLC-MS.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T₀ sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. The stability can be quantified as the percentage of the parent compound remaining.[19][20]
Workflow for Stability Testing
Caption: A workflow for assessing the chemical stability of a compound under specific conditions.
Conclusion
This compound is a versatile synthetic intermediate whose effective use hinges on a solid understanding of its solubility and stability. It exhibits good solubility in common polar aprotic solvents such as THF and dichloromethane, making them ideal reaction media. The compound's stability is primarily dictated by its acid-labile ethoxyethyl protecting group and its light-sensitive carbon-iodine bond. Adherence to recommended storage conditions—refrigeration (2-8°C) and protection from light—is essential to maintain its integrity and ensure reproducible results in research and development applications. The protocols provided herein offer a validated framework for the empirical determination of these critical properties.
References
- 1. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scribd.com [scribd.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. labsolu.ca [labsolu.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alfa-industry.com [alfa-industry.com]
- 19. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Privileged Scaffold: The Enduring Legacy of Pyrazole in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Pyrazole Derivatives
The world of medicinal chemistry is built upon a foundation of key molecular frameworks, or scaffolds, that consistently demonstrate therapeutic potential. Among these, the pyrazole nucleus—a five-membered aromatic ring containing two adjacent nitrogen atoms—stands out as a truly "privileged" structure.[1][2][3][4] Its journey from a 19th-century laboratory curiosity to a cornerstone of modern drug design is a compelling narrative of serendipity, systematic investigation, and the evolution of synthetic chemistry. This guide provides an in-depth exploration of the discovery and history of pyrazole derivatives, from their initial synthesis to their role in blockbuster drugs and cutting-edge cancer therapies. We will delve into the foundational synthetic methodologies, trace the timeline of key therapeutic breakthroughs, and examine the molecular mechanisms that underpin their diverse pharmacological activities.
The Dawn of Pyrazole Chemistry: A Serendipitous Synthesis
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5][6] In an attempt to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5] The expected outcome was not achieved. Instead, Knorr isolated a novel compound he named "antipyrine."[5][7][8] This event marked not only the first synthesis of a pyrazolone, a derivative of pyrazole, but also the creation of one of the world's first commercially successful synthetic drugs.[5][8] Antipyrine quickly gained widespread use as a potent analgesic (pain reliever) and antipyretic (fever reducer), demonstrating the immediate therapeutic potential of this new class of compounds.[7][8] The parent pyrazole itself was first synthesized by Buchner in 1889.[6][9]
The discovery of antipyrine was a landmark achievement that highlighted the power of organic synthesis in creating novel molecules with significant biological activity. It laid the groundwork for over a century of research into pyrazole chemistry, leading to a vast and diverse family of derivatives with applications spanning numerous therapeutic areas.[3][9][10]
The Knorr Pyrazole Synthesis: The Foundational Method
The reaction that led to the discovery of antipyrine became the prototype for the most fundamental and enduring method for synthesizing pyrazoles: the Knorr Pyrazole Synthesis .[11][12][13] This versatile reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[11][12][13][14] The simplicity, high yields, and ready availability of starting materials have made the Knorr synthesis a cornerstone of heterocyclic chemistry.[11]
The generalized mechanism proceeds through an initial reaction of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[11]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
uses of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in organic synthesis
An In-Depth Guide to the Synthetic Applications of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a key heterocyclic intermediate of significant value in medicinal chemistry and organic synthesis.[1][2] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[3] This guide provides a detailed exploration of the synthesis and application of this versatile reagent, with a focus on its role in forming critical carbon-carbon and carbon-heteroatom bonds.
The strategic placement of two key functional groups defines its utility:
-
The 4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the metal center.[4] This makes the 4-position of the pyrazole ring a prime site for introducing diverse molecular complexity.
-
The 1-(1-Ethoxyethyl) (EE) Group: The pyrazole N-H proton can interfere with metal-catalyzed reactions by acting as a ligand and deactivating the catalyst. The ethoxyethyl group serves as an effective protecting group that is readily installed and can be removed under mild acidic conditions, a process that is often compatible with a wide range of other functional groups.[5][6]
This document serves as a practical guide for researchers, providing not just protocols, but also the mechanistic reasoning behind the experimental choices, ensuring robust and reproducible outcomes in the laboratory.
Synthesis of this compound
The title compound is typically prepared via the protection of the commercially available 4-iodo-1H-pyrazole. The reaction involves the acid-catalyzed addition of the pyrazole N-H across the double bond of ethyl vinyl ether.
Protocol: N-Protection of 4-Iodo-1H-pyrazole
This protocol is adapted from established procedures for the N-protection of pyrazole derivatives.[6][7]
Materials:
-
4-Iodo-1H-pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA) or another acid catalyst
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add ethyl vinyl ether (1.5-2.0 equiv).
-
Cool the mixture in an ice bath (0 °C).
-
Add a catalytic amount of trifluoroacetic acid (TFA) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound as an oil.[7]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[4]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-Pyrazoles
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 4-position of the pyrazole and various aryl, heteroaryl, or vinyl boronic acids or esters.[8] The reaction is of immense importance in drug discovery for creating biaryl structures.[9]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond of the pyrazole to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-substituted pyrazole and regenerate the Pd(0) catalyst. Degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst to inactive Pd(II).
This protocol, adapted from literature procedures, offers a rapid and efficient synthesis of 4-arylpyrazoles.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reaction vial
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add DME and water (typically in a 3:1 to 4:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Place the vial in a microwave reactor and irradiate the mixture at 90-120 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole.
| Catalyst | Base | Solvent System | Temperature (°C) | Time | Typical Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 | 5-12 min (MW) | >85 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O | 90-110 | 6-18 h (Conventional) | 70-95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane / H₂O | 80-100 | 2-12 h | High |
| Quantitative data summarized from analogous reactions reported in the literature.[4][8][9] |
Sonogashira Coupling: Synthesis of 4-Alkynyl-Pyrazoles
The Sonogashira reaction facilitates the coupling of the 4-iodopyrazole with terminal alkynes, a crucial transformation for accessing linear, rigid structures often explored in materials science and as precursors for more complex heterocyclic systems.[11][12]
Mechanism Insight: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. Concurrently, a copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[12]
This is a general procedure based on established methods for coupling iodo-heterocycles.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or another amine base/solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous triethylamine as the solvent and base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts.
-
Wash the filter pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-alkynyl-1-(1-ethoxyethyl)-1H-pyrazole.
Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples the iodopyrazole with an organotin reagent (organostannane).[13][14] While highly versatile, the toxicity of organotin compounds has led to the broader adoption of the Suzuki coupling.[14] However, it remains a powerful tool, particularly when the corresponding boronic acid is unstable or difficult to prepare.
Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[15] The transmetalation step is often the slowest in the cycle.
A general protocol would involve reacting this compound with an organostannane (e.g., vinyltributyltin or aryltributyltin) in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as THF or dioxane.[16]
Application in Copper-Catalyzed C-O Coupling
Beyond C-C bond formation, this compound is an excellent substrate for forming C-O bonds, particularly through copper-catalyzed Ullmann-type couplings with alcohols. This provides direct access to 4-alkoxypyrazoles, which are valuable motifs in biologically active molecules.[17][18]
Protocol: Microwave-Assisted C-O Coupling with Alcohols
This highly efficient protocol for the direct 4-alkoxylation of 4-iodopyrazoles was developed by Usami et al.[17][18]
Materials:
-
This compound or other N-protected 4-iodopyrazole (1.0 equiv)
-
Alcohol (used as solvent or with a co-solvent)
-
Copper(I) iodide (CuI) (20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Microwave reaction vial
Procedure:
-
In a microwave vial, combine the N-protected 4-iodopyrazole, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.
-
Add the desired alcohol (typically 2-3 mL).
-
Carefully add potassium tert-butoxide.
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 1 hour with stirring.[18]
-
After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by chromatography.
| Alcohol Substrate | Ligand | Base | Temperature (°C) | Time (MW) | Typical Yield (%) |
| Allyl Alcohol | 3,4,7,8-Tetramethyl-1,10-phenanthroline | t-BuOK | 130 | 1 h | 66 |
| Cyclopentanol | 3,4,7,8-Tetramethyl-1,10-phenanthroline | t-BuOK | 130 | 1 h | 81 |
| Benzyl Alcohol | 3,4,7,8-Tetramethyl-1,10-phenanthroline | t-BuOK | 130 | 1 h | 72 |
| Data from Usami, Y. et al. (2021) using N-trityl-4-iodopyrazole, with conditions directly applicable to the EE-protected analogue.[17][18] |
Deprotection of the Ethoxyethyl Group
The final step in many synthetic sequences involving this reagent is the removal of the ethoxyethyl protecting group to unveil the N-H pyrazole. This is readily achieved under mild acidic conditions.[5][19][20]
Protocol: Acid-Catalyzed Deprotection
Materials:
-
1-(1-Ethoxyethyl)-4-substituted-1H-pyrazole
-
Solvent (e.g., Chloroform, Methanol, or THF)
-
Aqueous acid (e.g., 2M HCl, TFA in water)
Procedure:
-
Dissolve the protected pyrazole in a suitable solvent.
-
Add the aqueous acid solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to yield the final N-unsubstituted 4-substituted pyrazole.
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis. Its N-protected nature and the reactive C-I bond provide a reliable platform for constructing complex molecular architectures through a suite of powerful cross-coupling reactions. The protocols and data presented herein offer a robust starting point for researchers aiming to leverage this reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 20. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Topic: Suzuki-Miyaura Coupling Reactions with 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. As a key building block in medicinal chemistry, the efficient functionalization of this substrate is critical for the synthesis of novel 4-substituted pyrazole derivatives, a scaffold prevalent in numerous biologically active compounds and commercial drugs.[1][2][3]
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices, empowering researchers to not only replicate but also intelligently adapt these protocols for their specific synthetic targets.
The Strategic Role of the 1-(1-Ethoxyethyl) Protecting Group
The pyrazole N-H proton can be acidic and may interfere with the catalytic cycle of transition-metal-catalyzed reactions. To ensure robust and reproducible outcomes, protection of this nitrogen is often a crucial first step. The 1-(1-ethoxyethyl) (EE) group is a strategic choice for this purpose.[4][5]
-
Ease of Installation: The EE group is readily installed by reacting the N-H pyrazole with ethyl vinyl ether, typically under mild acidic catalysis.[6]
-
Stability: It is stable to the basic conditions characteristic of the Suzuki-Miyaura reaction.
-
Mild Removal: The EE group can be cleanly cleaved under mild acidic conditions, which preserves many other sensitive functional groups in the molecule.[4]
This protection strategy prevents potential side reactions and deactivation of the catalyst, making the subsequent C-C bond formation more efficient and predictable.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst.[7] The process is a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9] The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for this reaction, readily initiating the cycle through oxidative addition.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Rational Choices
The success of a Suzuki coupling is highly dependent on the judicious selection of catalyst, base, and solvent.[11] The interplay between these components dictates reaction efficiency, yield, and purity.
| Parameter | Choice | Rationale & Field Insights | Typical Yield Range | Reference |
| Catalyst | Pd(PPh₃)₄ | A reliable, commercially available Pd(0) source. Excellent for general-purpose couplings with activated aryl iodides. Requires no additional ligand. | 70-95% | [1][10] |
| Pd(OAc)₂ / XPhos | A Pd(II) precatalyst paired with a bulky, electron-rich Buchwald ligand (XPhos). This system is often superior for less reactive or sterically hindered coupling partners, promoting faster oxidative addition and reductive elimination. | 85-99% | [12][13] | |
| Base | Na₂CO₃ | A mild and cost-effective base. Sufficient for many reactive substrates but may lead to slower reaction rates or lower yields with more challenging partners. | 60-85% | [1][14] |
| K₂CO₃ / K₃PO₄ | Moderately strong inorganic bases. K₃PO₄ is particularly effective in anhydrous conditions and can accelerate the transmetalation step. | 75-95% | [2][14] | |
| Cs₂CO₃ | A strong, highly effective base, especially in polar aprotic solvents like DME or Dioxane. Often provides the highest yields, particularly in microwave-assisted protocols. | 80-98% | [1][10] | |
| Solvent | Dioxane/H₂O | A classic solvent system. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. | 70-95% | [2][8] |
| DME/H₂O | Dimethoxyethane is an excellent solvent for microwave-assisted reactions due to its higher boiling point and good dielectric properties, leading to rapid and uniform heating. | 80-98% | [1] | |
| Toluene/H₂O | A less polar option, sometimes preferred to minimize side reactions. Effective for a wide range of substrates. | 70-90% | [8] |
Note: Yields are illustrative and highly dependent on the specific boronic acid coupling partner and reaction conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted Suzuki coupling of this compound.
Protocol 1: Conventional Heating Method
This method is suitable for standard laboratory setups and provides a robust procedure for scaling reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the corresponding boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[2]
-
Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, to make a ~0.1 M solution with respect to the iodo-pyrazole).
-
Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously for 6-12 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and add water. Separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted pyrazole.
Protocol 2: Microwave-Assisted Method
This protocol offers a significant acceleration of reaction times, often leading to higher yields and cleaner reaction profiles.[1]
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Aryl or heteroaryl boronic acid (1.0 equiv, e.g., 0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water
Equipment:
-
Microwave synthesis vial (2-5 mL) with crimp cap
-
Microwave synthesizer
-
Magnetic stir bar
Procedure:
-
Vial Preparation: To a microwave vial containing a magnetic stir bar, add this compound (0.5 mmol) and the boronic acid (0.5 mmol).[1][10]
-
Reagent Addition: Add DME (e.g., 3 mL) and water (e.g., 1.2 mL). Purge the vial briefly with nitrogen or argon.
-
Catalyst and Base: Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv).[1]
-
Sealing and Irradiation: Immediately seal the vial with a crimp cap. Place it in the microwave synthesizer and irradiate at a constant temperature of 90-110°C for 5-15 minutes.[1]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Perform the same workup and purification steps as described in Protocol 1 (steps 6-8).
General Experimental Workflow
The logical flow from reaction setup to final product isolation is a critical component of a reproducible protocol.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or insoluble base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are thoroughly degassed. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., XPhos Pd G2).2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature or switch to microwave heating. | [13] |
| Significant Dehalogenation | The C-I bond is cleaved, but instead of coupling, the position is protonated. This is a known side reaction for iodo-pyrazoles. | 1. Use a lower catalyst loading (1-2 mol%).2. Consider using the corresponding 4-bromo-pyrazole substrate, which can be less prone to this side reaction.3. Ensure the reaction is not run for an excessively long time after completion. | [13][15] |
| Boronic Acid Decomposition | Protodeboronation (replacement of the B(OH)₂ group with H) can occur, especially with electron-rich or heteroaryl boronic acids. | 1. Use the boronic acid as the limiting reagent if it is precious, or use a slight excess (1.2-1.5 equiv) if it is prone to decomposition.2. Use a more stable boronic ester derivative, such as a pinacol ester.3. Use fresh, high-purity boronic acid. | [7] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing a diverse library of 4-substituted pyrazoles. By understanding the mechanistic underpinnings of the reaction and the specific roles of each component, researchers can effectively troubleshoot and optimize these protocols. Both the conventional heating and microwave-assisted methods presented here offer reliable pathways to the desired products, enabling accelerated progress in drug discovery and development programs.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing APIs using 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
<
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and capacity for diverse chemical modifications have made it an indispensable building block in the development of numerous therapeutic agents.[1][3] Pyrazole-containing active pharmaceutical ingredients (APIs) exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] Notable examples of blockbuster drugs incorporating the pyrazole core include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the JAK inhibitor Ruxolitinib.[3][4][5]
The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profiles of these APIs. The introduction of substituents at various positions on the ring allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. In this context, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole has proven to be a highly valuable and versatile intermediate. The ethoxyethyl group serves as a readily cleavable protecting group for the pyrazole nitrogen, while the iodo-substituent at the 4-position provides a reactive handle for a variety of powerful cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate in the construction of pyrazole-containing APIs.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a crucial first step in its application for API synthesis. The synthesis typically involves a two-step sequence: the protection of the pyrazole nitrogen followed by iodination at the C4 position.
Protocol 1: Synthesis of this compound
Part A: Protection of 1H-Pyrazole
This step involves the reaction of 1H-pyrazole with ethyl vinyl ether to form 1-(1-ethoxyethyl)-1H-pyrazole. This reaction is typically acid-catalyzed.
-
Materials:
-
1H-Pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1H-pyrazole in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Slowly add ethyl vinyl ether to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-ethoxyethyl)-1H-pyrazole.
-
Part B: Iodination of 1-(1-Ethoxyethyl)-1H-pyrazole
The subsequent iodination at the C4 position is a regioselective electrophilic substitution reaction.
-
Materials:
-
1-(1-Ethoxyethyl)-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 1-(1-ethoxyethyl)-1H-pyrazole in acetonitrile.
-
Add N-iodosuccinimide to the solution in portions at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[6]
-
Application of this compound in API Synthesis
The C-I bond at the 4-position of the pyrazole ring is highly amenable to various palladium-catalyzed cross-coupling reactions, making it a versatile precursor for the synthesis of a wide array of substituted pyrazoles.[7]
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyrazoles
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.[8][9] This reaction is fundamental in the synthesis of numerous kinase inhibitors and other APIs where an aryl or heteroaryl moiety at this position is crucial for biological activity.[7]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 4-arylpyrazoles.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling: Synthesis of 4-Alkynylpyrazoles
The Sonogashira coupling enables the introduction of alkynyl groups at the 4-position of the pyrazole ring.[10] This is particularly useful for the synthesis of compounds where a rigid alkynyl linker is desired to probe specific binding interactions or to serve as a handle for further functionalization.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for a few minutes, then add the terminal alkyne.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.[10]
-
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazoles
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the direct coupling of amines with the 4-iodopyrazole.[11][12] This reaction is instrumental in synthesizing APIs that feature an amino group or a nitrogen-containing heterocycle at the 4-position of the pyrazole core.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
Deprotection of the Ethoxyethyl Group
The final step in the synthesis of many pyrazole-containing APIs is the removal of the ethoxyethyl protecting group to reveal the free N-H of the pyrazole ring. This is typically achieved under acidic conditions.
Protocol 5: Acid-Catalyzed Deprotection
-
Materials:
-
N-(1-Ethoxyethyl)-protected pyrazole derivative
-
Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane)
-
Solvent (e.g., methanol or dichloromethane)
-
-
Procedure:
-
Dissolve the protected pyrazole derivative in the chosen solvent.
-
Add the acidic solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected pyrazole.
-
Case Study: Synthesis of a Ruxolitinib Analogue Precursor
Ruxolitinib is a JAK inhibitor used in the treatment of myelofibrosis.[13][14] Its core structure contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine moiety. The following is a representative synthesis of a key intermediate for a Ruxolitinib analogue, demonstrating the utility of this compound.
Synthetic Scheme for a Ruxolitinib Analogue Precursor
Caption: Synthesis of a Ruxolitinib analogue precursor.
This synthetic route would involve a Suzuki-Miyaura coupling between this compound and a suitable boronic ester derivative of the pyrrolo[2,3-d]pyrimidine core, followed by deprotection of the ethoxyethyl group.
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Product | Typical Yield (%) |
| Suzuki-Miyaura | This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(1-ethoxyethyl)-1H-pyrazole | 70-95% |
| Sonogashira | This compound | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, TEA | 4-Alkynyl-1-(1-ethoxyethyl)-1H-pyrazole | 65-90% |
| Buchwald-Hartwig | This compound | Amine, Pd₂(dba)₃, XPhos, NaOtBu | 4-Amino-1-(1-ethoxyethyl)-1H-pyrazole | 60-85% |
| Deprotection | N-(1-Ethoxyethyl)-pyrazole | HCl in Dioxane | N-H Pyrazole | >95% |
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse range of pyrazole-containing APIs. Its strategic design, featuring a stable protecting group and a reactive handle for cross-coupling reactions, provides a robust and versatile platform for medicinal chemists. The protocols detailed in this application note offer a comprehensive guide to the synthesis and application of this key building block, empowering researchers to efficiently construct novel and complex molecular architectures in their pursuit of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the N-Protection of 4-Iodopyrazole
Introduction: The Strategic Imperative for N-Protection in 4-Iodopyrazole Chemistry
4-Iodopyrazole is a cornerstone building block in contemporary drug discovery and materials science. Its utility stems from the pyrazole core, a privileged scaffold in medicinal chemistry, combined with a strategically placed iodine atom that serves as a versatile handle for a myriad of cross-coupling reactions. However, the acidic proton on the pyrazole nitrogen (N-H) can complicate synthetic sequences, acting as an unwanted nucleophile or interfering with organometallic reagents.[1] Consequently, the strategic protection of this nitrogen is often a critical step to ensure high yields and prevent undesirable side reactions.[1] This guide provides an in-depth analysis of common N-protection strategies for 4-iodopyrazole, complete with detailed protocols and the underlying chemical rationale.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a nitrogen protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. For 4-iodopyrazole, several protecting groups are commonly employed, each with distinct advantages and liabilities.
| Protecting Group | Structure | Key Advantages | Common Deprotection Conditions |
| Boc (tert-butoxycarbonyl) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | - Stable to a wide range of non-acidic reagents.- Generally easy to introduce and remove.- Can often be cleaved under mild basic or reductive conditions.[2][3] | - Strong acids (e.g., TFA in DCM).- NaBH4 in EtOH.[2][3] |
| SEM (2-(trimethylsilyl)ethoxymethyl) |
| - Stable to a broader range of conditions than Boc, including some acidic and basic media.- Enables regioselective N-alkylation through group transposition. | - Fluoride sources (e.g., TBAF in THF).- Strong acids. |
| THP (tetrahydropyranyl) / EtOEt (1-ethoxyethyl) |
| - Inexpensive and easy to introduce.- "Green" solvent- and catalyst-free protection methods are available.[4][5] | - Mild acidic conditions (e.g., dilute HCl in an alcohol).[6] |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Iodopyrazole
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for pyrazoles due to its ease of introduction and clean removal.[7] The electron-withdrawing nature of the Boc group also deactivates the pyrazole ring towards electrophilic attack, which can be advantageous in certain synthetic routes.
Reaction Scheme:
Materials:
-
4-Iodopyrazole (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).[6]
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution.[6]
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.
Workflow for N-Boc Protection:
Caption: Workflow for the N-Boc protection of 4-iodopyrazole.
Protocol 2: N-SEM Protection of 4-Iodopyrazole
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers enhanced stability compared to the Boc group and provides unique opportunities for regioselective functionalization of the pyrazole ring.[8]
Reaction Scheme:
Materials:
-
4-Iodopyrazole (1.0 eq.)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.)
-
Sodium Hydride (NaH) (1.2 eq., 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Deprotonation: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 4-iodopyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Formation of Pyrazolide: Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Addition of SEM-Cl: Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for N-SEM Protection:
Caption: Workflow for the N-SEM protection of 4-iodopyrazole.
Trustworthiness: Self-Validating Systems in Protocols
The protocols provided are designed to be self-validating through the use of in-process controls. Monitoring the reaction by TLC is a critical step that allows the researcher to visually track the consumption of the starting material and the formation of the product. A successful protection reaction will show the disappearance of the more polar 4-iodopyrazole spot and the appearance of a new, less polar product spot. Furthermore, the purification by column chromatography not only isolates the desired product but also serves as a confirmation of the reaction's success, as the protected product will have a significantly different retention factor compared to the starting material.
Conclusion
The N-protection of 4-iodopyrazole is a fundamental and often necessary step in the synthesis of complex molecules for pharmaceutical and materials applications. The choice of protecting group should be carefully considered based on the downstream chemistry. The detailed protocols for Boc and SEM protection provided herein offer reliable methods for researchers to effectively mask the pyrazole N-H, thereby enabling a broader range of subsequent chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
role of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in the synthesis of kinase inhibitors
An In-Depth Guide to the Strategic Application of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in the Synthesis of Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The design and synthesis of small molecule kinase inhibitors often rely on "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site of these enzymes. The pyrazole ring is a preeminent example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a detailed examination of This compound , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, its application in key synthetic transformations, and provide detailed, field-proven protocols for its use.
The Strategic Importance of the Pyrazole Scaffold and its Precursors
The pyrazole nucleus is a cornerstone in medicinal chemistry due to its synthetic accessibility and its ability to act as a bioisosteric replacement for other aromatic rings.[1][2] In the context of kinase inhibition, the pyrazole moiety, particularly when substituted with an amino group, frequently serves as a "hinge-binder." It mimics the adenine portion of ATP by forming critical hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor molecule.[3] Eight of the 74 small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib.[1][2]
The efficient synthesis of complex, substituted pyrazoles requires well-designed starting materials. This compound is an exemplary synthetic intermediate engineered for this purpose. Its structure is strategically divided into three key components:
-
The Pyrazole Core: The foundational privileged scaffold.
-
The 4-Iodo Group: A highly reactive handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromide or chloride counterparts in the crucial oxidative addition step of catalytic cycles.[4][5]
-
The 1-(1-Ethoxyethyl) (EE) Protecting Group: An acid-labile group that masks the N-H proton of the pyrazole. This is critical for preventing unwanted side reactions and directing regioselectivity during subsequent synthetic steps. Its mild removal conditions ensure the integrity of the final complex molecule.[6][7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this building block lies in its application in palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds. These reactions are fundamental to constructing the complex aryl and heteroaryl architectures typical of modern kinase inhibitors.[4][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for installing aryl or heteroaryl groups onto the pyrazole core.[9] This transformation is crucial for synthesizing inhibitors where these appended rings occupy hydrophobic pockets or form additional interactions within the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often employed. The ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.[4]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is common. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
application of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in materials science
Investigating Pyrazole Applications
I've initiated a thorough search for the applications of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole within materials science, concentrating on its uses in OLEDs, organic electronics, and as a synthetic building block. Concurrently, I'm delving into the specifics of its synthesis to gain a complete understanding.
Developing Synthesis Protocols
I'm now deep-diving into the synthetic strategies for this compound. Beyond the initial search, I'm uncovering detailed protocols, reaction mechanisms, and characterization data. I'm investigating the specific roles of the ethoxyethyl protecting group and the iodo group in its reactivity, aiming to understand the compound's potential.
Analyzing Synthesis Potential
I've uncovered promising initial data, confirming that 1-(1-ethoxy ethyl)-4-iodo-1H-pyrazole is a key player in building more intricate organic molecules. This finding sets a good course for further investigation.
Investigating Reaction Pathways
My recent analysis confirms the compound's versatility. It's a prime candidate for Suzuki, Sonogashira, and Heck couplings. I've also found details on its synthesis and nitrogen protection/deprotection using the ethoxyethyl group. The search also revealed potential for OLED materials and the relevance to medicinal chemistry. I'm now focusing on specifics to develop a detailed protocol.
Deepening Protocol Refinement
My latest review has expanded upon initial observations, revealing the need for more concrete examples and detailed protocols. While the precursor's versatility is clear for cross-coupling reactions and its relevance to OLEDs and medicinal chemistry confirmed, the search highlights a lack of specific experimental protocols and quantitative data. I'm focusing now on gathering these to flesh out the application note. The underlying chemistry principles need to be articulated.
Gathering Detailed Protocols
My focus is now on finding more concrete experimental examples to address the knowledge gaps identified in my previous analysis. While the broad applications of this compound are clear, I'm now actively searching for specific reaction protocols, yields, and spectral data. The goal is to build out detailed, step-by-step procedures that an expert could follow. I'm prioritizing the collection of quantitative data to better understand the compound's potential.
Gathering Specific Details
I've narrowed down the search parameters and unearthed some crucial data. Specifically, application notes on Suzuki-Miyaura and Sonogashira couplings of analogous 4-iodopyrazole derivatives have surfaced. These hints should help refine the next steps.
Expanding Search Scope
I've expanded the search parameters with those details, yielding more cross-coupling information. I have located application notes for Suzuki-Miyaura and Sonogashira couplings of analogous 4-iodopyrazole derivatives, which will guide the protocol creation. However, I still need more on the direct link to the target molecule in material science and quantitative data on derived materials like OLEDs.
Refining the Approach
I've made a concerted effort to locate the crucial information. Further searches have yielded detailed catalytic system specifics for Suzuki-Miyaura and Sonogashira couplings of related compounds, aiding protocol refinement. However, I still need data on the direct application of this compound in material science, quantitative material characterization, deprotection methods, and the rationale for the ethoxyethyl protecting group. The next step is a targeted search for these specific details.
Uncovering Crucial Research
I've made headway with my literature search in step three. The Sadzevičienė et al. (2014) paper on Sonogashira cross-coupling is a vital find. I now have a clearer grasp of the specifics.
Pinpointing Key Precedents
My literature review is progressing steadily, and I've struck gold with the Sadzevičienė et al. (2014) paper, despite its 3-iodo focus. This has been invaluable, as it gives a sound basis for applying the Sonogashira coupling to the 4-iodo isomer I'm working with. It also includes the vital protocol for acid-catalyzed deprotection of the ethoxyethyl group, which is quite the find. Further, I have obtained insights into pyrazole derivatives being used in phosphorescent iridium complexes and OLEDs. Detailed protocols for Suzuki and Sonogashira couplings of other 4-iodopyrazoles provide useful templates. However, a specific application of my exact compound is yet to be found.
Developing the Application Note
I'm now fully immersed in constructing the application note, leveraging the foundational information I've amassed. The Sadzevičienė et al. (2014) paper, despite its 3-iodo focus, is a cornerstone, providing valuable precedents and details adaptable for my 4-iodo compound. The acid-catalyzed deprotection protocol from that paper is particularly crucial. I've also integrated insights from papers on pyrazole derivatives in OLEDs, enriching the context and rationale for the application note. While a direct example of my specific compound is still elusive, I'm confident in constructing a robust note based on analogous compounds and the established protocols.
experimental procedure for Grignard reagent formation from 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Application Note & Protocol
Formation of a Key Synthetic Intermediate: The Grignard Reagent of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] The functionalization of the pyrazole ring, particularly at the C4 position, is a critical strategy for modulating pharmacological activity. This application note provides a detailed, field-proven protocol for the preparation of the Grignard reagent from this compound. We will explore two robust methods: the classic direct oxidative addition to magnesium metal and the highly efficient iodine-magnesium (I/Mg) exchange reaction. This guide explains the critical parameters, underlying chemical principles, and troubleshooting strategies to empower researchers in medicinal chemistry and drug development with a reliable method for accessing this versatile nucleophilic intermediate.
Foundational Principles: Causality and Strategic Choices
The successful formation of a Grignard reagent from a functionalized heterocycle is not merely procedural; it is a careful balance of substrate reactivity, protecting group stability, and reaction conditions.
The Substrate: this compound
The starting material features two key components:
-
4-Iodopyrazole: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it ideal for Grignard reagent formation due to its lower bond dissociation energy.[2][3] This facilitates the oxidative addition of magnesium or the I/Mg exchange.
-
1-(1-Ethoxyethyl) (EE) Protecting Group: The pyrazole N-H proton is acidic and would be immediately quenched by a newly formed Grignard reagent. Therefore, protection is mandatory. The EE group is an acetal, which is robustly stable under the strongly basic and nucleophilic conditions inherent to Grignard reagents.[4][5] Its acid-lability, however, necessitates a carefully planned, non-acidic workup if the protecting group is to be retained in subsequent steps.
The Methodologies: Direct Insertion vs. I/Mg Exchange
Two primary pathways are considered for this synthesis:
-
Direct Oxidative Addition: The traditional method involves the reaction of the iodo-pyrazole directly with magnesium turnings.[6] This process requires the activation of the magnesium surface to remove the passivating oxide layer.
-
Iodine-Magnesium Exchange: This powerful technique involves reacting the iodo-pyrazole with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr).[7] This exchange is often rapid, even at low temperatures, which significantly improves tolerance for other functional groups that might be present on a more complex substrate.[8][9] For functionalized aryl and heteroaryl iodides, this is frequently the method of choice.
This protocol will focus on the I/Mg exchange method due to its superior reliability and milder conditions, while also providing guidance for the direct insertion approach.
Experimental Design: Materials, Equipment, and Visualization
Reagents and Materials
| Reagent/Material | Grade/Specification | Purpose |
| This compound | >97% Purity | Starting Material |
| Magnesium (Mg) Turnings | 99.8%, Mesh Size 20-50 | For Direct Insertion Method |
| Isopropylmagnesium Chloride-Lithium Chloride (i-PrMgCl·LiCl) | 1.3 M in THF | I/Mg Exchange Reagent ("Turbo-Grignard") |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, Inhibitor-free | Reaction Solvent |
| Diethyl Ether (Et₂O) | Anhydrous, >99.7% | Reaction Solvent |
| Iodine (I₂) | Crystal, Reagent Grade | Titration Reagent / Mg Activation |
| 1,2-Dibromoethane (DBE) | 99% | Magnesium Activation |
| Anhydrous Lithium Chloride (LiCl) | >99% | Titration Reagent |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99.5% | Ligand (Optional, for difficult cases) |
| Deuterated Chloroform (CDCl₃) | For NMR Analysis | NMR Solvent |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Quenching Solution |
Core Experimental Workflow
The logical flow of the procedure is designed to ensure anhydrous and anaerobic conditions, which are critical for success.
Caption: Workflow for Grignard reagent formation via I/Mg exchange.
Detailed Protocol: Iodine-Magnesium Exchange
This method is recommended for its high efficiency and functional group tolerance.
Step 1: Rigorous Preparation for Anhydrous Conditions
-
Glassware: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum. Allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Fit the necks with rubber septa.
-
Reagents: Ensure all solvents are anhydrous. Use freshly opened bottles or solvents passed through a purification system.
Step 2: Reaction Setup and Execution
-
Charging the Flask: To the prepared flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M. Stir the solution to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to the desired temperature. A temperature of 0 °C is often a good starting point. For more sensitive substrates, temperatures as low as -40 °C can be used.[8]
-
Grignard Addition: Slowly add i-PrMgCl·LiCl solution (1.05-1.1 eq) dropwise via syringe over 15-20 minutes.
-
Scientist's Note: A slight excess of the exchange reagent ensures complete conversion of the starting iodide. The LiCl in the "Turbo-Grignard" reagent helps to break up magnesium aggregates and solubilize intermediates, increasing reactivity.[9]
-
-
Monitoring the Reaction: Stir the mixture at the same temperature for 30-60 minutes. The progress of the exchange can be monitored by quenching a small aliquot.
-
QC Check: Withdraw ~0.1 mL of the reaction mixture and quench it into a vial containing a solution of I₂ in THF. Analyze the quenched sample by GC-MS or TLC. The disappearance of the starting 4-iodopyrazole and the appearance of the protonated (non-iodinated) pyrazole indicates the formation of the Grignard reagent.
-
Step 3: Titration and Quantification (Strongly Recommended)
Determining the exact concentration of the Grignard reagent is crucial for stoichiometric control in subsequent reactions.
-
Prepare a solution of I₂ (pre-weighed, ~50 mg) in anhydrous THF (1.0 mL) in a flame-dried vial under nitrogen.
-
Add the freshly prepared Grignard solution dropwise to the iodine solution until the characteristic brown/purple color disappears completely.
-
Record the volume of Grignard solution added. The concentration can be calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂. A more precise method using I₂ and LiCl has been reported by Knochel.[10]
Alternative Protocol: Direct Oxidative Addition
This method is classic but can be more challenging to initiate.
Step 1: Magnesium Activation
-
Place magnesium turnings (1.5-2.0 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE).
-
Gently warm the flask with a heat gun. The iodine will sublime, and/or bubbles of ethylene will be observed from the DBE, indicating activation of the magnesium surface.[6]
-
Add a small amount of anhydrous THF or diethyl ether and stir.
Step 2: Grignard Formation
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of this solution to the activated magnesium suspension.
-
Observe for signs of reaction initiation, such as a gentle reflux or a change in color of the solution to cloudy gray. This may require gentle heating.
-
Once initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours (or until the magnesium is mostly consumed) to ensure complete formation. The resulting dark gray-brown solution is now ready for titration or use.
Reaction Scheme and Mechanism
Caption: I/Mg exchange for Grignard reagent formation. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate (Direct Method) | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure starting iodide. | 1. Re-activate Mg with I₂ or DBE; try crushing a few turnings with a glass rod. 2. Ensure all components are scrupulously dried. 3. Purify the starting material by chromatography or recrystallization. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction. 2. Wurtz coupling side reaction (R-I + R-MgX -> R-R). 3. Presence of moisture or air. | 1. Increase reaction time or temperature slightly. 2. Use the I/Mg exchange method at low temperature; add the iodide slowly to a solution of the exchange reagent. 3. Improve inert atmosphere technique. |
| Formation of a White Precipitate | Schlenk equilibrium shifting to form insoluble MgX₂. | The use of i-PrMgCl·LiCl typically prevents this by keeping magnesium species in solution. If using other reagents, switch to THF as the solvent.[6] |
Safety Precautions
-
Pyrophoric Reagents: Grignard reagents and their precursors (like i-PrMgCl) are highly reactive with water and air and can be pyrophoric. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Perform quenching slowly, with adequate cooling (ice bath), by adding the reaction mixture to the quenching solution (e.g., saturated NH₄Cl), not the other way around.
Conclusion
The preparation of the Grignard reagent from this compound is a robust and scalable process when performed with appropriate attention to anhydrous and anaerobic conditions. The iodine-magnesium exchange using i-PrMgCl·LiCl offers a superior method with milder conditions, faster reaction times, and higher yields compared to the traditional direct insertion method. The resulting organometallic intermediate is a powerful nucleophile, providing a gateway to a vast array of C4-functionalized pyrazoles for applications in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategies for the Deprotection of the 1-(1-Ethoxyethyl) Group from Pyrazole Nitrogen
Abstract & Introduction
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic use of protecting groups is fundamental.[1] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its synthesis often requires the temporary masking of the acidic N-H proton to ensure regioselectivity and prevent unwanted side reactions during subsequent transformations like metal-catalyzed cross-couplings.[2][3]
The 1-(1-ethoxyethyl) (EE) group has emerged as a highly effective protecting group for the pyrazole nitrogen. It is classified as an acetal, which makes it stable to a wide array of non-acidic reagents (e.g., organometallics, bases, and mild reducing agents) yet readily cleavable under mild acidic conditions.[4][5] This application note provides a detailed guide for researchers on the mechanism, protocols, and critical parameters for the efficient removal of the EE group from a pyrazole nitrogen, ensuring the regeneration of the parent N-H pyrazole with high fidelity.
The Chemistry of Deprotection: An Acid-Catalyzed Hydrolysis
The cleavage of the EE group is a classic example of an acid-catalyzed acetal hydrolysis.[4][5] The reaction proceeds through a well-understood A-1 mechanism. The process is initiated by the protonation of the ethoxy oxygen atom, converting the alkoxy group into a good leaving group (ethanol). Subsequent cleavage of the C-O bond is facilitated by the stability of the resulting resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the unprotected pyrazole and acetaldehyde.
The overall transformation is essentially the reverse of the protection step and can be driven to completion using aqueous acid.[4][6]
Caption: Mechanism of Acid-Catalyzed EE Deprotection.
Field-Proven Deprotection Protocols
The choice of acid catalyst and reaction conditions is dictated by the overall stability of the substrate. For molecules bearing other acid-sensitive functional groups, milder conditions are preferable.
Protocol 1: Mild Hydrolysis with Acetic Acid
This method is ideal for sensitive substrates where harsh acidic conditions could lead to decomposition or cleavage of other protecting groups.[4]
Materials:
-
1-(1-Ethoxyethyl)-protected pyrazole derivative
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the EE-protected pyrazole (1.0 eq) in a 3:1:1 mixture of THF, acetic acid, and water. A typical concentration is 0.1-0.2 M.
-
Reaction: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The deprotected pyrazole will typically have a lower Rf value than the starting material. The reaction is usually complete within 2-6 hours.
-
Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.
Protocol 2: Dilute Mineral Acid Hydrolysis
For more robust substrates or when a faster reaction is desired, a catalytic amount of a strong mineral acid is highly effective. This method has been successfully applied to various 4-substituted pyrazole derivatives.[2]
Materials:
-
1-(1-Ethoxyethyl)-protected pyrazole derivative
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric Acid (1-2 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the EE-protected pyrazole (1.0 eq) in ethanol or methanol (0.1-0.5 M).
-
Acidification: Add a few drops of 1 M HCl to the solution to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in less than 1 hour.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Neutralization & Extraction: Redissolve the residue in DCM and water. Neutralize carefully with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer again with DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify as needed via chromatography or recrystallization.
Comparative Overview of Deprotection Conditions
The following table summarizes common conditions for the deprotection of the EE group, with yields often being substrate-dependent but generally high.
| Reagent/Catalyst | Solvent System | Temperature | Typical Time | Yield Range | Notes |
| Acetic Acid | THF / H₂O | Room Temp | 2 - 6 h | >90% | Mild conditions, suitable for sensitive substrates.[4] |
| HCl (catalytic) | EtOH or MeOH | Room Temp | < 1 h | 67 - 88% | Faster reaction; common for robust molecules.[2] |
| p-TsOH (catalytic) | Methanol | Room Temp | 1 - 3 h | High | Effective alternative to HCl for acid catalysis.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, reflux | Reflux | 2 - 4 h | High | Very mild acid catalyst, may require heat. |
General Experimental Workflow
The process from a protected substrate to a purified final product follows a logical sequence of chemical transformation and physical separation steps. Adherence to this workflow ensures high purity and yield.
Caption: General workflow for EE group deprotection.
Senior Scientist's Notebook: Key Considerations for Success
-
Orthogonal Stability: The primary advantage of the EE group is its stability under basic conditions, allowing for its use in tandem with base-labile protecting groups like esters or Fmoc in an orthogonal protection strategy.[7]
-
Substrate Sensitivity: Always perform a small-scale test reaction when working with a new substrate that contains other potentially acid-labile groups (e.g., t-butyl esters, Boc groups, or silyl ethers). While EE groups are generally more labile than these, reaction times should be minimized.
-
Reaction Monitoring is Crucial: Do not let the reaction run for a predetermined time without monitoring. Follow the disappearance of the starting material by TLC. This prevents potential side reactions or degradation of the product from prolonged exposure to acid.
-
Thorough Neutralization: Ensure the acidic catalyst is completely neutralized during the work-up. Residual acid can cause product degradation during concentration or storage. Using a pH paper to check the aqueous layer is highly recommended.
Conclusion
The 1-(1-ethoxyethyl) protecting group is a valuable tool in the synthesis of complex pyrazole-containing molecules. Its removal is reliably achieved through straightforward acid-catalyzed hydrolysis. By selecting the appropriate acidic conditions based on substrate stability—ranging from mild acetic acid systems to faster mineral acid catalysis—researchers can efficiently and cleanly unmask the pyrazole N-H functionality. The protocols and insights provided in this note serve as a robust foundation for the successful application of this deprotection strategy in research and development settings.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of Suzuki-Miyaura, Sonogashira, and Heck couplings with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance your experimental success.
Introduction: The Utility of this compound
This compound is a key synthetic intermediate. The pyrazole core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1] The iodo-substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups.[1][2]
The 1-(1-Ethoxyethyl) (EE) group serves as a protecting group for the pyrazole nitrogen.[3][4] This is crucial for several reasons:
-
Enhanced Solubility: It often improves the solubility of the pyrazole substrate in common organic solvents.
-
Prevention of Side Reactions: It prevents N-arylation or other undesired reactions at the pyrazole nitrogen.
-
Mild Deprotection: The EE group can be readily removed under mild acidic conditions, which is compatible with a wide range of functional groups.[3]
This guide will address specific challenges associated with using this substrate in three major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck.
General Troubleshooting Principles
Before diving into reaction-specific issues, several universal principles apply to all palladium-catalyzed couplings. Inattention to these fundamentals is a common source of failed reactions.
| Parameter | Common Issue | Recommended Solution |
| Reagent Quality | Impure starting materials, wet solvents, or inactive catalyst. | Use freshly purified reagents. Ensure solvents are anhydrous and degassed. Purchase catalysts from reputable suppliers and store them under an inert atmosphere. |
| Inert Atmosphere | Oxygen sensitivity of the Pd(0) active catalyst.[5] | Reactions must be conducted under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. Degas solvents thoroughly by sparging with inert gas or using freeze-pump-thaw cycles.[5][6] |
| Glassware | Contaminants on glassware can quench the reaction. | All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed moisture. |
| Stirring | Poor mixing in heterogeneous reactions. | Ensure vigorous stirring, especially when using solid bases like K₂CO₃ or Cs₂CO₃. |
Reaction-Specific Troubleshooting Guides (Q&A Format)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the 4-iodopyrazole with an organoboron compound.[1]
Q1: My Suzuki-Miyaura reaction shows low to no conversion of the this compound. What are the likely causes?
A1: This is a common issue that can often be traced back to the catalyst system or reaction conditions.
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This process can be inefficient.
-
Inappropriate Ligand: The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. For an electron-rich heterocycle like pyrazole, a bulky, electron-rich phosphine ligand is often required to promote the rate-determining oxidative addition and subsequent reductive elimination steps.
-
Solution: If using a simple ligand like PPh₃ yields poor results, screen more effective ligands such as SPhos, XPhos, or RuPhos.[7]
-
-
Insufficient Base Strength: The base is critical for activating the boronic acid partner via formation of a boronate complex.
-
Low Temperature: The oxidative addition of the C-I bond to the palladium center might be slow at room temperature.
Q2: I'm observing a significant amount of a byproduct where the iodine atom is replaced by hydrogen (hydrodeiodination). How can I minimize this?
A2: Hydrodeiodination is a known side reaction for iodopyrazoles.[7] It occurs when the palladium-aryl intermediate is protonated before it can couple with the boronic acid partner.
-
Causality: This side reaction competes directly with the desired transmetalation step of the catalytic cycle. If transmetalation is slow, hydrodeiodination can become the dominant pathway.
-
Solutions:
-
Optimize the Catalyst System: Use a highly active catalyst and a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate the rate of the productive cross-coupling pathway relative to deiodination.[7]
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Protic sources, including water, can facilitate this side reaction.
-
Moderate the Temperature: While heat can be necessary, excessive temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that affords a reasonable conversion rate.[7]
-
Consider the Boron Source: In some cases, using a boronic acid pinacol ester (BPin) instead of the free boronic acid can lead to cleaner reactions.
-
Workflow for Suzuki Coupling Troubleshooting
Caption: Troubleshooting workflow for Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, linking the 4-iodopyrazole to a terminal alkyne. It typically employs a dual catalyst system of palladium and copper(I).[5][9]
Q1: My Sonogashira reaction is sluggish, and I'm getting a lot of alkyne homocoupling (Glaser coupling). What's wrong?
A1: This is a classic Sonogashira problem. Alkyne homocoupling is catalyzed by the copper co-catalyst and is favored when the palladium catalytic cycle is slow or inhibited.[5]
-
Inhibited Palladium Catalyst: The Pd(0) species can be poisoned by oxygen.
-
Solution: The most critical factor is maintaining a strict, oxygen-free atmosphere. Thoroughly degas all solvents and reagents.[5] Running the reaction under a positive pressure of argon or nitrogen is essential.
-
-
Slow Addition of Alkyne: A high concentration of the alkyne can favor the homocoupling pathway.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over a period of time. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[5]
-
-
Base Choice: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), also acts as a solvent and is crucial for the reaction.
-
Solution: Ensure the amine base is anhydrous and freshly distilled. It should be used in excess (at least 2-3 equivalents).
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and sometimes a more specialized palladium catalyst/ligand system but can completely eliminate the Glaser side product.[10]
Q2: The reaction works, but the yield is moderate. How can I optimize it for a higher yield?
A2: Fine-tuning the reaction parameters can often provide a significant boost in yield.
-
Catalyst Loading: While typical loadings are 1-2 mol% for palladium and 2-4 mol% for CuI, less reactive substrates may benefit from a slight increase.[9] However, excessively high catalyst loading can sometimes lead to more side products.
-
Solvent: The choice of solvent can influence reaction rates and solubility.
-
Temperature: Many Sonogashira reactions proceed at room temperature, but some substrates require heating.[5]
-
Solution: If the reaction is slow at room temperature, try gentle heating to 50-60 °C. Monitor by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Sonogashira Catalytic Cycle and Common Pitfalls
Caption: Catalytic cycles in Sonogashira coupling and key failure points.
Heck Coupling
The Mizoroki-Heck reaction creates a C(sp²)–C(sp²) bond by coupling the 4-iodopyrazole with an alkene, typically in the presence of a base.[12]
Q1: My Heck reaction is not working. The starting materials are recovered unchanged.
A1: Heck reactions can be sensitive to several factors, especially with heteroaromatic halides.
-
Catalyst Poisoning: Nitrogen-containing heterocycles like pyrazole can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[13]
-
Solution: The use of sterically bulky ligands is often crucial to prevent catalyst poisoning and facilitate the reaction.[13] Ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.
-
-
Base and Solvent System: The base is required to neutralize the HI generated in the reaction. The choice of base and solvent is often linked.
-
Solution: For polar, aprotic solvents like DMF or NMP, organic bases like Et₃N or DIPEA are common. For non-polar solvents like toluene or dioxane, an inorganic base like K₂CO₃ or Cs₂CO₃ might be more suitable. A common pitfall is using a volatile base (like Et₃N) at a high temperature (e.g., 140 °C), where it can evaporate from the reaction.[14]
-
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.
-
Solution: If you are using an electron-rich or unactivated alkene, the reaction may require higher temperatures, more active catalyst systems, or specialized conditions.
-
Q2: The reaction proceeds, but I'm getting a mixture of regioisomers and/or double bond isomers.
A2: Regio- and stereoselectivity are key challenges in some Heck reactions.
-
Regioselectivity: The regioselectivity of the alkene addition (to the α- or β-carbon) is influenced by both electronic and steric factors of the alkene and the catalyst.
-
Solution: While often predictable (e.g., terminal addition to styrenes), unexpected outcomes can occur. Changing the ligand can sometimes alter the regioselectivity. For challenging cases, reviewing literature for similar substrate classes is essential.
-
-
Double Bond Isomerization: After the desired product is formed, the palladium catalyst can re-insert and promote isomerization of the newly formed double bond to a more thermodynamically stable position.
-
Solution: This can sometimes be suppressed by using lower reaction temperatures, shorter reaction times, or adding specific additives. Running the reaction until the starting material is just consumed, without prolonged heating, is a good practice.
-
Frequently Asked Questions (FAQs)
Q: Is the 1-(1-ethoxyethyl) protecting group stable to the reaction conditions? A: Generally, yes. The EE group is an acetal and is stable to the basic and neutral conditions typical of Suzuki, Sonogashira, and Heck reactions.[3][15] It is, however, sensitive to acid, so care must be taken during workup to avoid acidic aqueous washes (e.g., NH₄Cl) if the group is to be retained.[2]
Q: What is a good starting point for screening conditions for a new coupling partner? A: A good universal starting point for this compound is:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).
-
Solvent: 1,4-Dioxane/H₂O (4:1) for Suzuki, or DMF for Sonogashira/Heck.
-
Base: K₃PO₄ (2-3 equiv) for Suzuki, Et₃N (3 equiv) for Sonogashira, or K₂CO₃ (2 equiv) for Heck.
-
Temperature: Start at 80-90 °C and monitor for progress.
Q: How do I remove the 1-(1-ethoxyethyl) protecting group after the coupling reaction? A: The EE group is typically removed under mild acidic conditions. Stirring the coupled product in a solvent like methanol or THF with a catalytic amount of a strong acid (e.g., HCl, TFA) or a milder acid (e.g., pyridinium p-toluenesulfonate, PPTS) at room temperature is usually sufficient.[3]
Standard Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₃PO₄ (3.0 equiv).[7]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[1]
-
Stir the reaction mixture at 90 °C and monitor progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Co-Catalyzed Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[9]
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 equiv).[5][9]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C as necessary, monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl (if deprotection is desired) or water, and then brine.[9]
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Crude 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An in-depth guide to the purification of crude 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, designed for researchers, scientists, and drug development professionals.
As a pivotal intermediate in pharmaceutical synthesis, the purity of this compound is paramount for the success of subsequent reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to address the specific challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My crude product is a persistent oil and fails to solidify. How can I effectively purify it?
Answer: The oily nature of the product often indicates the presence of residual solvents or impurities that depress its melting point. Several strategies can be employed:
-
High-Vacuum Evaporation: Ensure all volatile solvents from the reaction workup are thoroughly removed. Initial removal with a rotary evaporator should be followed by drying under a high vacuum. Gentle heating can be applied if the compound is known to be thermally stable.[3]
-
Column Chromatography: This is the most effective method for purifying oily products. Silica gel chromatography using a gradient of ethyl acetate in hexane is a standard starting point for pyrazole purification.[3][4] For compounds that are basic, like pyrazoles, interactions with acidic silica can lead to streaking and poor separation. In such cases, deactivating the silica gel by preparing the slurry with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) can significantly improve results.[5]
-
Vacuum Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be a highly effective purification method for oils, separating the product from non-volatile impurities.[4] A literature precedent reports a boiling point of 70 °C at 2.2 mbar for this compound.[4]
Question: My post-synthesis TLC plate shows multiple spots. How do I identify and remove these impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities, which could include unreacted starting materials (e.g., 4-iodo-1H-pyrazole), regioisomers, or other byproducts.
-
Impurity Identification:
-
Co-spotting: Spot the crude reaction mixture alongside the starting materials on the same TLC plate. This will quickly determine if any impurities correspond to unreacted reagents.
-
Structural Analysis: Common impurities in pyrazole synthesis can include regioisomers.[3] If a major impurity is present, a small-scale preparative TLC or a rapid column separation can be performed to isolate enough material for analysis by ¹H NMR or LC-MS to elucidate its structure.
-
-
Removal Strategies:
-
Column Chromatography: This is the most reliable method for separating closely related impurities like regioisomers.[3] Careful experimentation with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) is crucial to achieve optimal separation. An ideal solvent system should provide a good separation between the product and impurities with a product Rf value of approximately 0.3-0.4.[3]
-
Recrystallization: If the impurities have significantly different solubilities compared to the desired product, recrystallization can be effective. This is more applicable if the product can be induced to solidify. Common solvents for pyrazole derivatives include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[4][6]
-
Question: My purified product has a distinct yellow or brown color. How can I decolorize it?
Answer: Color in the final product typically indicates trace impurities or degradation. For an iodinated compound, this discoloration can be due to the liberation of elemental iodine (I₂), which is yellowish-brown.[7] This de-iodination can be prompted by exposure to light, heat, or acidic conditions.[7]
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir briefly (5-10 minutes). The charcoal adsorbs many colored impurities. The charcoal is then removed by filtering the mixture through a pad of celite. Note that charcoal can also adsorb some of the product, potentially reducing the yield.[6]
-
Silica Gel Plug: Dissolve the colored compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or hexane/ethyl acetate) and pass it through a short plug of silica gel in a pipette or funnel. Polar, colored impurities are often retained on the silica, while the less polar product elutes.
-
Recrystallization: The process of recrystallization itself is often sufficient to remove colored impurities, which may remain in the mother liquor.[6]
Question: I am experiencing cleavage of the 1-(1-Ethoxyethyl) protecting group during purification. How can I prevent this?
Answer: The 1-(1-ethoxyethyl) group is an acetal, which is known to be labile under acidic conditions.[8][9] Standard silica gel is slightly acidic and can catalyze the hydrolysis of this protecting group back to the N-H pyrazole and acetaldehyde ethyl acetal.
-
Neutralize Silica Gel: Before packing the column, treat the silica gel slurry with a small amount of a tertiary amine base like triethylamine (~1% v/v) to neutralize acidic sites.
-
Use Alternative Sorbents: If deprotection remains an issue, consider using a more neutral stationary phase, such as neutral alumina, for chromatography.[5]
-
Avoid Acidic Conditions: Ensure that all steps of the workup and purification avoid acidic conditions. Use a saturated sodium bicarbonate solution for aqueous washes instead of water if there's a risk of residual acid from the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most frequently employed and effective methods are vacuum distillation and column chromatography on silica gel.[4] Recrystallization is a viable option if the crude product can be solidified and a suitable solvent system is found.[4][6]
Q2: What are typical solvent systems for column chromatography of this compound? A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is standard. The optimal ratio should be determined by TLC analysis to achieve an Rf value of 0.3-0.4 for the product, which generally provides the best separation. Gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is highly effective.[3][4]
| Solvent System Component | Polarity | Purpose |
| Hexane / Heptane | Non-polar | Primary eluent, moves non-polar compounds |
| Ethyl Acetate | Polar aprotic | Increases eluent strength to move more polar compounds |
| Dichloromethane | Medium-polar | Can be used as a component or primary eluent |
| Triethylamine | Basic | Added in small amounts (~1%) to neutralize silica gel |
Q3: How should I store the purified this compound? A3: Due to the potential for light-induced de-iodination and the presence of the acid-sensitive protecting group, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[7][10] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
Visualized Workflows and Data
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for crude this compound.
Caption: Decision tree for selecting a purification method.
Potential Impurities in Synthesis
Understanding the potential impurities from the synthesis reaction is key to developing a successful purification strategy. The diagram below illustrates the formation of the desired product and possible byproducts.
Caption: Potential impurities from the synthesis reaction.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives the product an Rf value of ~0.3-0.4 and provides good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. To mitigate potential on-column deprotection, add triethylamine (0.5-1% of the total solvent volume) to the slurry. Pack the column evenly with the slurry.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to obtain the purified this compound.[3]
Protocol 2: Purification by Recrystallization
This protocol is applicable if the crude product is a solid or can be solidified.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate) or mixed solvent systems (e.g., hexane/ethyl acetate, ethanol/water) to find a suitable one.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
References
- 1. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 2. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Welcome to the technical support resource for the synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic sequence. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of byproducts in the synthesis of this compound?
The synthesis typically involves two key transformations, each with its own potential for side reactions:
-
Electrophilic Iodination of the Pyrazole Ring: The introduction of iodine onto the pyrazole core is highly regioselective for the C4 position due to the electronic nature of the heterocycle.[1] However, forcing conditions or highly activated substrates can lead to over-iodination.[2]
-
N-Protection with Ethyl Vinyl Ether: The protection of the pyrazole NH with a 1-(1-ethoxyethyl) (EE) group is an acid-catalyzed addition. The main challenges here are incomplete reaction and the inherent instability of the acetal-based EE group to acidic conditions, which can lead to premature deprotection.[3][4]
Q2: How stable is the 1-(1-ethoxyethyl) protecting group?
The 1-(1-ethoxyethyl) group is an acetal, which makes it highly sensitive to acidic conditions.[3] It is readily cleaved by aqueous acid, even mild acids like acetic acid.[5][6] Conversely, it is stable under harsh basic conditions.[4] This dual nature is key to its utility but also a primary source of inadvertent deprotection during reaction workups if the pH is not carefully controlled.
Q3: Why is regioselectivity a concern in pyrazole chemistry, and how does it apply here?
Unsymmetrically substituted pyrazoles have two distinct nitrogen atoms (N1 and N2), and alkylation can occur at either position, often yielding a mixture of regioisomers.[7][8] While the starting material, 4-iodo-1H-pyrazole, is symmetric with respect to its nitrogen atoms, any subsequent reactions on a functionalized pyrazole must consider this potential for isomerism. In the context of this synthesis, the primary regioselectivity issue arises during the iodination step. While C4 is the major product, trace amounts of other isomers or di-iodinated species can form, complicating purification.[9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My TLC plate shows multiple spots after the iodination step.
-
Potential Cause & Explanation: You are likely observing a mixture of the starting material (1H-pyrazole), the desired 4-iodo-1H-pyrazole, and over-iodinated byproducts. The pyrazole ring is electron-rich, and if the reaction is left for too long or if an excess of the iodinating agent is used, a second iodine atom can be added to the ring, typically at the C3 or C5 positions.
-
Recommended Solutions:
-
Control Stoichiometry: Use a precise amount of the iodinating agent (e.g., I₂/CAN or NIS), typically 1.0-1.1 equivalents.[2]
-
Monitor Closely: Follow the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of di-iodinated products.
-
Purification: These closely related compounds can often be separated by column chromatography. Experiment with solvent systems of varying polarity, such as gradients of ethyl acetate in hexanes.[10]
-
Issue 2: After the protection step, my NMR spectrum shows a significant amount of unprotected 4-iodo-1H-pyrazole.
-
Potential Cause & Explanation: This is a classic sign of either an incomplete protection reaction or, more commonly, premature deprotection of the acid-labile 1-(1-ethoxyethyl) group during the aqueous workup.[11] If your workup involved an acidic wash or if the aqueous layer was not sufficiently basic, you may have cleaved the protecting group.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: The protection reaction itself should be run under strictly anhydrous conditions to drive the equilibrium toward the protected product.
-
Basic Workup: Quench the reaction and perform the aqueous extraction using a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to ensure the medium remains neutral or slightly basic.[12]
-
Re-subject the Mixture: If deprotection has occurred, the recovered mixture of protected and unprotected pyrazole can be dried and re-subjected to the protection conditions.
-
Issue 3: My reaction mixture for the N-protection turned into a thick, insoluble polymer.
-
Potential Cause & Explanation: The reagent used for protection, ethyl vinyl ether, is highly susceptible to cationic polymerization, especially in the presence of a strong acid catalyst. If too much acid catalyst is added or if the temperature is not controlled, the ethyl vinyl ether can polymerize.
-
Recommended Solutions:
-
Catalyst Control: Use only a catalytic amount of a mild acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA).[12]
-
Temperature Management: Run the reaction at the recommended temperature, often starting at a lower temperature and allowing it to warm to room temperature, to control the reaction rate.[12]
-
Slow Addition: Add the ethyl vinyl ether slowly to the solution of the pyrazole and catalyst to maintain a low instantaneous concentration, minimizing polymerization.
-
Summary of Potential Byproducts
| Byproduct Name | Origin Step | Identification Notes | Troubleshooting Action |
| 3,4- or 4,5-Diiodo-1H-pyrazole | Iodination | Higher molecular weight peak in MS. More complex splitting pattern in ¹H NMR. Lower Rf on TLC than mono-iodinated product. | Reduce reaction time; use stoichiometric iodinating agent.[2] |
| Unreacted 4-iodo-1H-pyrazole | N-Protection | Presence of a broad N-H proton signal in ¹H NMR (~13 ppm). Higher polarity (lower Rf) on TLC. | Ensure anhydrous conditions; use a slight excess of ethyl vinyl ether; re-subject mixture to reaction conditions. |
| 1H-Pyrazole | Iodination | Lower molecular weight in MS. Characteristic NMR signals for unsubstituted pyrazole. | Ensure complete conversion during iodination. |
| Poly(ethyl vinyl ether) | N-Protection | Appears as an insoluble, often sticky, solid in the reaction flask. | Use only catalytic acid; control temperature; add ethyl vinyl ether slowly. |
Diagrams: Reaction Pathways and Experimental Workflow
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Byproduct Formation Pathways
Caption: Key side reactions during the N-protection step.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Iodination of 1H-Pyrazole to 4-iodo-1H-pyrazole (Adapted from literature procedures[9])
-
To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add elemental iodine (I₂, 1.1 eq).
-
Slowly add a solution of ceric ammonium nitrate (CAN) (1.1 eq) in the same solvent to the mixture at room temperature.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting pyrazole is no longer visible.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-iodo-1H-pyrazole, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: N-Protection to yield this compound (Adapted from literature procedures[12])
-
Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl vinyl ether (1.5 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-2 drops) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by silica gel column chromatography to afford the final product as an oil.[12]
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Iodopyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes temperamental transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This resource is structured in a question-and-answer format to directly address the common issues we've seen in the field.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a 4-iodopyrazole is giving a very low yield or not working at all. What are the most common initial culprits?
Low yield is a frequent issue, and it's often a result of one or more suboptimal reaction parameters. Before diving into more complex issues, let's address the fundamentals. The Suzuki-Miyaura coupling is a catalytic cycle that is highly sensitive to the quality of its components.[1][2]
Initial Diagnostic Checklist:
-
Reagent Quality:
-
Boronic Acid/Ester: Is your boronic acid or ester pure? Impurities can poison the palladium catalyst.[1] Boronic acids, in particular, can be prone to decomposition, polymerization, or protodeboronation upon storage.[3][4] Consider using a fresh bottle or purifying the existing stock. Boronate esters, like pinacol esters, generally offer greater stability.[5]
-
4-Iodopyrazole: Confirm the purity of your starting material.
-
Solvent: Are your solvents anhydrous and properly degassed? Oxygen can lead to the degradation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[4][6]
-
Base: Ensure your base is of high quality and has been stored correctly to avoid hydration.
-
-
Catalyst System:
-
Catalyst/Pre-catalyst: Is your palladium source active? Pd(II) pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, and older reagents may be less effective.[7] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G2 or G3 pre-catalyst) can be more reliable.[8][9]
-
Ligand: Is the ligand appropriate for the substrate? For heteroaromatic systems like pyrazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than simpler ones like PPh₃.[8][10][11]
-
-
Reaction Conditions:
A systematic review of these basic parameters will often resolve the issue of low or no yield.
Q2: I'm observing a significant amount of a byproduct that appears to be my starting pyrazole without the iodine. What is this, and how can I prevent it?
This common byproduct is the result of a side reaction called dehalogenation (or more specifically, deiodination).[10][12] In this process, the iodine atom on your pyrazole is replaced by a hydrogen atom.[12] Aryl and heteroaryl iodides are particularly susceptible to this side reaction due to the high reactivity of the C-I bond.[10][11]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[10] This Pd-H species can then reductively eliminate with the pyrazole moiety to form the deiodinated product.
Strategies to Minimize Deiodination:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of the desired reductive elimination step in the catalytic cycle, thereby outcompeting the deiodination pathway.[12]
-
Base Optimization: A milder base may be beneficial. While strong bases are often used, they can sometimes promote the formation of Pd-H species. Consider switching from strong alkoxide bases to carbonates like K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄.[10]
-
Solvent Choice: If you are using a protic solvent (like an alcohol), it can act as a hydride source. Switching to an aprotic solvent such as dioxane, toluene, or THF can reduce deiodination.[12]
-
Temperature Control: Higher reaction temperatures can sometimes favor deiodination.[12] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider Bromo or Chloro Analogs: If deiodination remains a persistent issue, using the corresponding 4-bromopyrazole or 4-chloropyrazole may be a viable alternative. Studies have shown that for aminopyrazoles, bromo and chloro derivatives are superior to iodo-derivatives due to a reduced tendency for dehalogenation.[9][13]
Below is a diagram illustrating the competition between the desired Suzuki coupling and the undesired deiodination pathway.
Caption: Competing pathways in the Suzuki coupling of 4-iodopyrazoles.
Q3: My 4-iodopyrazole has an unprotected N-H group. Could this be causing the reaction to fail?
Absolutely. The presence of an unprotected, acidic N-H group on the pyrazole ring is a well-known challenge in palladium-catalyzed cross-coupling reactions.[6][14] This feature can lead to several complications:
-
Catalyst Inhibition/Poisoning: The pyrazole nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[6][14] In some cases, this can lead to the formation of stable dimeric palladium complexes that effectively remove the catalyst from the cycle.
-
Substrate Deprotonation: The base in the reaction mixture can deprotonate the N-H group, which alters the electronic properties of the pyrazole ring and can affect its reactivity.
Troubleshooting Strategies for N-H Pyrazoles:
-
Protecting Group Strategy: The most straightforward solution is to protect the N-H group with a suitable protecting group (e.g., Boc, SEM).[10] This prevents coordination with the catalyst. The protecting group can be removed in a subsequent step.
-
Condition Optimization for Unprotected Substrates: If a protecting group strategy is not desirable, you may still achieve success by carefully optimizing the reaction conditions.
-
Catalyst/Ligand System: Modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands (like SPhos and XPhos) have been specifically developed to overcome the challenges posed by N-H heterocycles.[6][14]
-
Base Selection: A phosphate base like K₃PO₄ is often effective for these substrates.[14]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can sometimes help drive the reaction to completion.[14]
-
Q4: How do I choose the best catalyst, ligand, and base for my specific 4-iodopyrazole substrate?
While there is no single "magic bullet" combination, extensive research has provided excellent starting points for optimization. The choice of catalyst, ligand, and base is interconnected and crucial for success.[8]
Recommended Starting Conditions & Optimization Parameters:
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or a Buchwald Pre-catalyst (e.g., XPhos Pd G2/G3) | Pd(OAc)₂ is a common and cost-effective Pd(II) source that requires a separate ligand.[8] Buchwald pre-catalysts are often more efficient, air-stable, and reliable for forming the active Pd(0) species, especially with challenging substrates.[8][9] |
| Ligand | SPhos or XPhos | These are bulky, electron-rich biaryl phosphine ligands that have demonstrated high efficacy for Suzuki couplings of heteroaryl halides like 4-iodopyrazoles.[11][15] They promote the crucial oxidative addition and reductive elimination steps. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The base is critical for the transmetalation step.[8] K₃PO₄ is a strong, non-nucleophilic base often effective for N-H heterocycles.[14] Cs₂CO₃ is highly effective but more expensive.[8] K₂CO₃ is a good general-purpose base.[15] |
| Solvent | Dioxane/H₂O, DME/H₂O, or Toluene/H₂O (typically 3:1 to 4:1 ratio) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[8] Dioxane and DME are common choices.[8] |
Troubleshooting Flowchart for Reaction Optimization:
Caption: A decision-making flowchart for optimizing Suzuki reaction conditions.
Standardized Experimental Protocol
The following is a general, robust starting protocol for the Suzuki-Miyaura coupling of a 4-iodopyrazole. Note that optimization may be required for your specific substrates.
Microwave-Assisted Protocol:
-
Reaction Setup: In a microwave vial, combine the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv.).[8]
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.[8]
-
Degassing: Purge the vial with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-20 minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Yields of Sonogashira Reactions with Substituted Pyrazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we move beyond standard protocols to address the unique challenges posed by N-heterocyclic substrates like pyrazoles, providing in-depth, field-proven insights to enhance your reaction yields and purity.
Core Principles: Why Pyrazoles Can Be Challenging Substrates
The Sonogashira reaction is an indispensable tool for creating C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2] While highly versatile, its application to N-heterocycles like pyrazoles introduces specific challenges. The lone pair of electrons on the pyrazole nitrogen can coordinate with the palladium catalyst. This coordination can act as a competitive inhibition pathway, sequestering the active catalyst and leading to lower conversion rates or complete reaction failure.[3]
Understanding the catalytic cycle is paramount to troubleshooting these issues. The reaction proceeds via two interconnected cycles: a primary palladium cycle and a co-catalytic copper cycle.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the pyrazole-halide bond. This is often the rate-determining step, especially for less reactive bromides and chlorides.[4]
-
Formation of Copper Acetylide : The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide intermediate.[2][5]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination : The final C-C bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction with a bromopyrazole is sluggish. Should I switch to an iodopyrazole?
A1: Yes, this is often the most effective initial change. The reactivity of the halide in the oxidative addition step follows the general trend: I > Br >> Cl .[6] While iodopyrazoles are more expensive, their higher reactivity allows for milder conditions (often room temperature) and lower catalyst loadings, which can prevent catalyst decomposition and side reactions.[7] Bromopyrazoles typically require higher temperatures and more active catalyst systems to achieve good yields.[8]
Q2: I'm observing a lot of alkyne homocoupling (Glaser coupling). What's the primary cause and solution?
A2: Alkyne homocoupling is the most common side reaction and is almost always caused by the presence of oxygen in a copper-catalyzed system.[4][9] The Cu(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne to form a 1,3-diyne byproduct.[10][11]
Primary Solutions:
-
Switch to Copper-Free Conditions: This is the most robust solution. Modern protocols using highly active, bulky phosphine ligands often do not require a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.[12][13][14]
-
Ensure Rigorous Anaerobic Conditions: If you must use copper, it is critical to thoroughly degas all solvents and reagents (e.g., via 3-5 freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Q3: What are the best catalyst and ligand combinations for pyrazole substrates?
A3: The optimal choice depends on the halide and the complexity of your substrate.
-
For Iodopyrazoles (Classic Conditions): The standard PdCl₂(PPh₃)₂ with CuI is often sufficient due to the high reactivity of the C-I bond.[15]
-
For Bromopyrazoles (or Challenging Substrates): More demanding substrates benefit from modern catalyst systems that promote the difficult oxidative addition step. Excellent results have been achieved with:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos or SPhos, when used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can dramatically improve yields.[16]
-
Air-Stable Precatalysts: Commercially available precatalysts like [DTBNpP]Pd(crotyl)Cl are highly effective for copper-free couplings even at room temperature.[1][12] These systems rapidly form a monoligated, highly active Pd(0) species in solution.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are also powerful catalysts for coupling less reactive halides.[17]
-
Q4: What is the role of the base and which one should I choose?
A4: The base is critical. It serves two main functions: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the HX acid formed as a byproduct.[9][18]
-
Amine Bases (e.g., Et₃N, DIPEA): These are the most common choices. They are effective but must be high purity and anhydrous. It has been noted that distilling the amine base can sometimes resolve reaction failure.[3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free protocols. They are less likely to coordinate to the palladium center and can be advantageous in certain solvent systems.[3][19]
-
Bulky Amine Bases (e.g., TMP): For sensitive substrates, a bulky, non-coordinating amine base like 2,2,6,6-tetramethylpiperidine (TMP) can be highly effective, as demonstrated in advanced copper-free protocols.[12]
Troubleshooting Guide
This section addresses specific experimental failures in a structured format.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium black formation indicates catalyst decomposition.[6] 2. Poor Reagent Quality: Presence of water or oxygen in solvents or amines.[3] 3. Insufficient Temperature: Oxidative addition with aryl bromides/chlorides is often slow at room temperature.[8] 4. Pyrazole Inhibition: The pyrazole substrate is coordinating to and deactivating the Pd catalyst.[3] | 1. Use a Precatalyst: Air-stable precatalysts (e.g., Buchwald-type) generate the active Pd(0) species in situ, minimizing decomposition.[1][12] 2. Rigorous Degassing: Use freeze-pump-thaw cycles for solvents. Use freshly distilled amines. 3. Screen Temperature: Incrementally increase the temperature (e.g., from RT to 60 °C, then 80 °C). Monitor by TLC/LC-MS to find the sweet spot before decomposition occurs. 4. Change the Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-Bu₃P) or an NHC ligand. These ligands create a more sterically hindered and electronically rich palladium center, which favors the desired catalytic pathway over substrate inhibition.[3][16] |
| Significant Alkyne Homocoupling | 1. Oxygen Contamination: The primary cause in copper-catalyzed reactions.[2][4] 2. High Copper Concentration: Excess CuI can accelerate the homocoupling pathway. | 1. Implement a Copper-Free Protocol: This is the most definitive solution.[12][13] 2. Rigorous Degassing & Inert Atmosphere: If using copper, ensure the reaction is strictly anaerobic.[3] 3. Slow Alkyne Addition: Adding the alkyne via syringe pump over several hours maintains a low instantaneous concentration, favoring cross-coupling over homocoupling.[3] 4. Reduce CuI Loading: Use catalytic amounts (e.g., 5-10 mol%) rather than a large excess. |
| Dehalogenation of Pyrazole | 1. Protonolysis: The pyrazole-halide bond is cleaved and replaced by a hydrogen atom. This can be promoted by certain bases or protic impurities. 2. High Temperatures: Can sometimes promote hydrodehalogenation pathways.[3] | 1. Screen Bases: Switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.[3][7] 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| Reaction Stalls at ~50% Conversion | 1. Catalyst Death: The active catalyst has a finite lifetime and may decompose before the reaction completes. 2. Product Inhibition: The product molecule may be coordinating to the palladium center more strongly than the starting materials. | 1. Add a Second Portion of Catalyst: If the reaction stalls, adding a fresh portion of the palladium catalyst/ligand can sometimes restart it. 2. Increase Ligand-to-Palladium Ratio: A higher ligand ratio (e.g., L:Pd of 2:1 or 4:1) can sometimes help stabilize the catalyst and prevent product inhibition. |
Optimized Experimental Protocols
Protocol 1: Classic Pd/Cu-Catalyzed Coupling of 4-Iodopyrazole
This protocol is suitable for reactive 4-iodopyrazole substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).[3]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (or THF) followed by anhydrous, degassed triethylamine (Et₃N) (2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. If no reaction occurs after 2-4 hours, gradually heat the mixture to 40-60 °C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl (to remove the amine base) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Protocol 2: Modern Copper-Free Coupling of 4-Bromopyrazole
This protocol is robust for less reactive 4-bromopyrazole substrates and eliminates alkyne homocoupling.[1][12]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-bromopyrazole (1.0 eq), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a stir bar to a vial.
-
Solvent and Reagent Addition: Outside the glovebox, add anhydrous, degassed DMSO and the bulky amine base 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) under an argon atmosphere.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 2-4 hours. For very challenging substrates, gentle heating to 60 °C may be required.[12]
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your Sonogashira reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
storage and handling recommendations for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Technical Support Center: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile heterocyclic building block. As a key intermediate in medicinal chemistry, particularly for cross-coupling reactions, maintaining the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides field-proven insights and troubleshooting solutions derived from our extensive experience with pyrazole derivatives.
Quick Reference Data
For immediate reference, the key storage and safety parameters are summarized below.
| Parameter | Recommendation | Rationale & Details |
| Storage Temperature | 2-8°C (Refrigerator)[1][2] | Minimizes thermal degradation and preserves long-term stability. While some suppliers may ship at ambient temperature, extended storage should be under refrigeration.[2] |
| Light Sensitivity | Protect from light[1] | The Carbon-Iodine (C-I) bond is susceptible to cleavage upon exposure to UV or ambient light, which can lead to the formation of elemental iodine and other impurities.[3] Store in amber vials or wrap containers in aluminum foil. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen)[3] | Minimizes oxidative degradation and hydrolysis, especially for long-term storage or when stored in solution. Keep containers tightly sealed.[4][5] |
| Shelf Life | Approx. 1095 days (3 years) under ideal conditions | This can be significantly reduced by improper storage (e.g., exposure to light, heat, or moisture). |
| Key Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation[1][5][6] | GHS Signal Word: Warning.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[7] | Contact with these materials can lead to rapid decomposition or hazardous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light.[1][2][3] The ethoxyethyl protecting group is sensitive to acid, and the C-I bond is sensitive to light and heat. Storing it cold, dry, and in the dark mitigates the risk of both de-iodination and cleavage of the protecting group.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
A2: The choice of solvent is critical. Based on the general stability of aryl iodides, high-purity, anhydrous aprotic solvents are recommended.[3]
-
High Stability: Anhydrous, degassed solvents like Dioxane or Toluene are excellent choices for reaction setups.
-
Moderate Stability: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) can be used, but their purity is crucial as trace impurities can facilitate degradation.[3]
-
Lower Stability: Protic solvents like methanol, ethanol, and water should be avoided for storage as they can promote solvolysis or other degradation pathways.[3]
Solutions should be stored in amber vials with a tight-fitting cap, under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[3] We strongly advise preparing solutions fresh for the best results.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Standard laboratory PPE is required. This includes safety glasses with side-shields, a lab coat, and chemical-resistant gloves (Nitrile rubber is a suitable choice).[4][5] All handling, especially weighing and solution preparation, should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][5][6]
Q4: Is this compound sensitive to air or moisture?
A4: While not acutely pyrophoric or water-reactive, its long-term integrity is best preserved by minimizing exposure to both air and moisture. The primary concern with air is slow oxidation, especially when in solution and exposed to light.[3] Moisture can contribute to potential hydrolysis over extended periods. Therefore, handling under a dry, inert atmosphere and storing in a tightly sealed container is a critical best practice.[3][4][5]
Troubleshooting Guide
This section addresses common experimental issues that may arise from improper storage or handling of the reagent.
Problem 1: My solid this compound, which was originally an off-white solid, has developed a yellow or brown tint. Is it still usable?
Cause & Analysis: This discoloration is a classic indicator of degradation.[3] The yellow-brown color is typically due to the formation of elemental iodine (I₂), resulting from the cleavage of the C-I bond (de-iodination).[3] This degradation reduces the purity of your reagent, meaning the actual amount of active compound is lower than what you weigh out. This directly impacts reaction stoichiometry and can lead to lower yields and the formation of impurities.
Solution:
-
Assess the Severity: A very pale yellow tint might be acceptable for non-critical screening experiments, but for reactions requiring precise stoichiometry (e.g., quantitative cross-coupling), using discolored reagent is not recommended.
-
Purification (Advanced): If a fresh supply is unavailable, you may attempt to purify the material. A potential method involves dissolving the compound in a suitable organic solvent (e.g., dichloromethane), washing with a dilute aqueous solution of sodium thiosulfate (to quench I₂), drying the organic layer, and recrystallizing. However, this is a salvage operation and using a fresh, properly stored batch is always the preferred solution.
-
Preventative Action: Always store the compound at 2-8°C in a dark, airtight container to prevent recurrence.[1][3]
Problem 2: I am observing low yields and incomplete starting material consumption in my Suzuki or Sonogashira cross-coupling reaction. Could the reagent be the issue?
Cause & Analysis: Yes, this is a common consequence of using a degraded reagent. If the this compound has undergone partial de-iodination, its effective molar quantity is reduced. You are unknowingly adding less of the key electrophile than calculated, leading to an excess of the coupling partner and incomplete conversion. Furthermore, the liberated iodine or other degradation byproducts could potentially interfere with or poison the palladium catalyst.
Solution Workflow:
-
Confirm Reagent Integrity: First, visually inspect the solid reagent for discoloration as described in Problem 1.
-
Use a Fresh Batch: The most straightforward troubleshooting step is to repeat the reaction with a new, unopened bottle of the reagent, ensuring it has been stored correctly.
-
Check Solution Stability: If you are using a stock solution, it may have degraded. Prepare a fresh solution from high-purity, anhydrous, and degassed solvent immediately before setting up the reaction.[3]
-
Reaction Conditions: Ensure your reaction is rigorously deoxygenated and that the catalyst is active. While the pyrazole is a common culprit, other factors should not be ignored.
Problem 3: My compound is precipitating out of a solution in which it was previously dissolved.
Cause & Analysis: This can be due to two primary reasons: solubility limits or degradation.
-
Solubility: The solubility of the compound may have been exceeded, especially if the temperature of the solution has decreased. The compound has limited solubility in some solvents like DMSO and Methanol.[7]
-
Degradation: A degradation product may have formed that is less soluble than the parent compound in the chosen solvent, causing it to precipitate.[3]
Solution:
-
Verify Solubility: Check the solubility of the compound in your solvent at the experimental temperature. You may need to gently warm the solution or consider a co-solvent system.[3]
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or LC-MS) to confirm its identity. If it is not the starting material, degradation has occurred.[3]
-
Review Solvent Choice: Ensure you are using a high-purity, aprotic solvent for your solution, and protect it from light and heat to prevent the formation of insoluble degradation products.[3]
Experimental Protocol: Preparation of a Standardized Stock Solution
This protocol outlines the best practices for preparing a 0.5 M stock solution of this compound in 1,4-Dioxane for use in cross-coupling reactions.
Materials:
-
This compound (CAS: 575452-22-1)[8]
-
Anhydrous 1,4-Dioxane (in a septa-sealed bottle)
-
Oven-dried glassware (e.g., 10 mL volumetric flask with a glass stopper or septa)
-
Argon or Nitrogen gas line with a manifold
-
Syringes and needles
Procedure:
-
Prepare Glassware: Ensure the volumetric flask is thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask and immediately purge it with a gentle stream of Argon or Nitrogen for 5-10 minutes.
-
Weigh the Reagent: On an analytical balance, accurately weigh 1.33 g (5.0 mmol) of this compound (MW: 266.08 g/mol )[8] and quickly add it to the purged flask. Minimize exposure to ambient light and air.
-
Add Solvent: Using a dry syringe, carefully withdraw slightly less than 10 mL of anhydrous 1,4-Dioxane from the sealed bottle. Add it to the flask containing the solid.
-
Dissolution: Gently swirl the flask to dissolve the solid completely. If necessary, use a sonicator for a brief period.
-
Final Volume: Once fully dissolved, carefully add anhydrous 1,4-Dioxane dropwise to bring the solution to the 10.0 mL mark.
-
Storage: Seal the flask tightly with a glass stopper or a septum secured with paraffin film. Wrap the flask in aluminum foil to protect it from light. Store in a refrigerator at 2-8°C. For best results, use the solution within 24-48 hours.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. labsolu.ca [labsolu.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. aksci.com [aksci.com]
- 7. ODM 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-p Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 8. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole and its Analogs for the Research Scientist
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile synthetic building block, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole . By presenting and interpreting its spectral data alongside those of structurally related analogs, this document aims to equip the reader with the necessary tools to confidently identify and differentiate these important compounds, ensuring the integrity of their research and development endeavors.
Introduction to this compound: A Versatile Intermediate
This compound is a key intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents. The pyrazole core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. The ethoxyethyl protecting group on the nitrogen offers a balance of stability and facile deprotection, while the iodo-substituent at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
The unambiguous identification of this compound and its derivatives is crucial to ensure the desired regiochemistry and purity of subsequent products. NMR and mass spectrometry are the cornerstone techniques for this purpose. This guide will delve into the characteristic spectral signatures of this compound and compare them with relevant analogs to highlight key differentiating features.
Experimental Data Acquisition: A Validated Approach
The acquisition of high-quality NMR and mass spectrometry data is the foundation of accurate structural elucidation. The following protocols are provided as a robust starting point for the analysis of this compound and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
A detailed protocol for acquiring high-resolution NMR spectra is crucial for unambiguous signal assignment.
Workflow for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR data.
Mass Spectrometry (MS) Protocol
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of the analyte.
Workflow for Mass Spectrometry Data Acquisition
Caption: Standard workflow for acquiring mass spectrometry data.
Spectroscopic Data and Comparative Analysis
This section presents the NMR and mass spectrometry data for this compound and its key structural analogs. The comparison will focus on the influence of the N-substituent and the C4-halogen on the spectral features.
This compound
Molecular Structure:
Caption: Structure of this compound.[1]
NMR and MS Data Summary:
| Compound | 13C NMR (δ, ppm) | MS (m/z) | HRMS ([M+Na]+) |
| This compound | 15.2, 21.6, 63.6, 86.9, 96.3, 114.9, 131.2 | 266 (M+), 222, 207, 193, 95, 73, 45 | Calculated: 288.9808, Found: 288.9809 |
Data Interpretation:
-
13C NMR: The seven distinct signals in the 13C NMR spectrum are consistent with the seven carbon atoms in the molecule. The signals at 15.2 and 21.6 ppm correspond to the methyl groups of the ethoxy and ethyl fragments, respectively. The peak at 63.6 ppm is attributed to the methylene carbon of the ethoxy group. The signal at 86.9 ppm is characteristic of the methine carbon of the ethoxyethyl protecting group. The pyrazole ring carbons appear at 96.3, 114.9, and 131.2 ppm. The significant downfield shift of one of these is indicative of the carbon bearing the iodine atom.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 266, corresponding to the molecular weight of the compound. The fragmentation pattern includes characteristic losses. For instance, the peak at m/z 222 likely corresponds to the loss of the ethoxy group (C2H5O). The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, confirming the elemental composition of the molecule.
Comparative Analogs: N-Unsubstituted and N-Alkylated 4-Halopyrazoles
To understand the influence of the N-substituent and the C4-halogen, we will compare the spectral data of our target compound with 4-iodopyrazole and its N-ethylated and bromo- and chloro-analogs.
Molecular Structures:
| 4-Iodopyrazole | 4-Bromo-1-ethyl-1H-pyrazole |
Comparative NMR and MS Data:
| Compound | 1H NMR (δ, ppm) - Pyrazole Ring | 13C NMR (δ, ppm) - Pyrazole Ring | MS (M+, m/z) |
| 4-Iodopyrazole | ~7.6 (s, 2H) | ~138 (C3, C5), ~58 (C4) | 194 |
| 4-Bromo-1H-pyrazole | ~7.5 (s, 2H) | ~130 (C3, C5), ~93 (C4) | 146/148 (isotope pattern) |
| 4-Chloro-1H-pyrazole | ~7.5 (s, 2H) | ~129 (C3, C5), ~106 (C4) | 102/104 (isotope pattern) |
| 4-Bromo-1-ethyl-1H-pyrazole | ~7.4 (s, 1H), ~7.3 (s, 1H) | Data not readily available | 174/176 (isotope pattern) |
Analysis of Structural Effects on Spectra:
-
Effect of C4-Halogen on 1H NMR: As observed in a comparative study of 4-halopyrazoles, the chemical shift of the pyrazole ring protons is influenced by the halogen substituent.[2] In the N-unsubstituted analogs, the two protons at C3 and C5 are equivalent and appear as a singlet. The downfield shift generally increases with the decreasing electronegativity of the halogen (Cl < Br < I).
-
Effect of C4-Halogen on 13C NMR: The carbon atom directly attached to the halogen (C4) shows a significant change in its chemical shift. The "heavy atom effect" of iodine causes a notable upfield shift for C4 in 4-iodopyrazole compared to what would be expected based on electronegativity alone.
-
Effect of N-Substitution: The introduction of the 1-ethoxyethyl group in our target compound, or an ethyl group in the comparative analog, breaks the symmetry of the pyrazole ring. This results in distinct signals for the protons and carbons at the C3 and C5 positions. The signals of the N-substituent itself (the ethoxyethyl or ethyl group) will also be present in their respective characteristic regions.
-
Mass Spectrometry Fragmentation: The mass spectra of the bromo- and chloro-analogs will exhibit characteristic isotopic patterns for bromine (approximately 1:1 ratio for 79Br and 81Br) and chlorine (approximately 3:1 ratio for 35Cl and 37Cl), which is a powerful diagnostic tool for their identification.[3][4] The fragmentation of N-alkylated pyrazoles will often involve the loss of the alkyl group or parts of it.
Conclusion: A Guide for Confident Characterization
The combination of NMR and mass spectrometry provides a powerful and definitive means of identifying this compound and distinguishing it from its structural isomers and other related compounds. By understanding the influence of the N-protecting group and the C4-halogen on the spectral data, researchers can confidently verify the structure and purity of their synthetic intermediates, a critical step in the rigorous process of drug discovery and development. This guide serves as a practical reference, grounded in experimental data and established spectroscopic principles, to aid in this essential analytical endeavor.
References
A Senior Application Scientist's Guide to the Characterization and Utility of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction: The Strategic Value of Protected 4-Iodopyrazoles in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives are recognized as "privileged scaffolds"—core structures that frequently appear in biologically active compounds.[1][2][3] Their prevalence in blockbuster drugs, from kinase inhibitors to anti-inflammatory agents, stems from their unique electronic properties and ability to act as versatile pharmacophores. Among the vast family of pyrazole building blocks, 4-iodopyrazole has emerged as a particularly strategic intermediate.[1][4][5] The iodine atom at the C4 position serves as a highly reactive and versatile handle, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.[1][6][7]
However, the inherent reactivity of the pyrazole N-H proton can interfere with many organometallic transformations, often leading to catalyst inhibition or undesired side reactions.[6] This necessitates the use of a protecting group. The 1-(1-ethoxyethyl) (EE) group is an excellent choice for this role due to its facile introduction, stability to a wide range of reaction conditions (especially those involving strong bases), and mild, selective removal.
This guide provides an in-depth comparison and characterization of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, offering field-proven insights, detailed experimental protocols, and supporting data for researchers, scientists, and drug development professionals. We will explore its synthesis, definitive spectroscopic signature, comparative reactivity, and deprotection strategies, establishing it as a superior building block for complex molecule synthesis.
Part 1: Synthesis and Protection Strategy
The journey to our target molecule begins with the parent 4-iodo-1H-pyrazole, which is typically synthesized by direct iodination of 1H-pyrazole. The subsequent protection of the N-H moiety is a critical step to unlock its full synthetic potential.
The Ethoxyethyl (EE) Advantage: Why It Outperforms Alternatives
The choice of a protecting group is a critical decision in a multi-step synthesis. While other groups like Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) are common, the ethoxyethyl group offers a distinct set of advantages:
-
Ease of Introduction: The protection reaction proceeds under mild, acid-catalyzed conditions with high efficiency.[8][9]
-
Robust Stability: The EE group is stable to strongly basic and nucleophilic conditions, making it ideal for Grignard reagent formation or reactions employing organolithium reagents.
-
Orthogonality: Its lability under mild aqueous acid allows for selective removal without disturbing many other common protecting groups (e.g., esters, silyl ethers, Boc groups), which require basic, fluoride-mediated, or strong acid conditions, respectively.[9][10]
Experimental Protocol: Synthesis of this compound
This protocol describes the acid-catalyzed addition of ethyl vinyl ether to 4-iodo-1H-pyrazole.[8][9]
Materials:
-
4-iodo-1H-pyrazole (1.0 equiv)
-
Ethyl vinyl ether (2.0-3.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Benzene
-
Trifluoroacetic acid (TFA) or concentrated HCl (catalytic amount, ~1-2 drops)
Procedure:
-
Dissolve 4-iodo-1H-pyrazole in dichloromethane in a round-bottom flask.
-
Add ethyl vinyl ether to the solution.
-
Add a catalytic amount of TFA or concentrated HCl to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can often be used directly or purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless or white oil.[8]
Caption: Figure 1: Synthetic workflow for N-H protection.
Part 2: Definitive Spectroscopic Characterization
Accurate characterization is the cornerstone of synthetic chemistry. The following data provides a reliable fingerprint for identifying and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The asymmetry introduced by the chiral center of the EE group and its substitution on N1 leads to distinct signals for the H3 and H5 protons of the pyrazole ring.
¹H NMR Analysis:
-
Pyrazole Protons (H3 & H5): Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The deshielding effect of the adjacent nitrogen atoms places them downfield.
-
N-CH Proton: A characteristic quartet (~5.5-5.8 ppm) arises from the methine proton of the EE group, coupled to the adjacent methyl group (J ≈ 6.0 Hz).
-
-O-CH₂- Protons: A multiplet or two distinct quartets (~3.4-3.7 ppm) corresponding to the methylene protons of the ethoxy group.
-
N-CH-CH₃ Protons: A doublet (~1.5-1.7 ppm) from the methyl group attached to the chiral center of the EE group.
-
-O-CH₂-CH₃ Protons: A triplet (~1.1-1.3 ppm) from the terminal methyl group of the ethoxy moiety.
¹³C NMR Analysis:
-
Pyrazole Carbons (C3 & C5): Signals for the sp² carbons of the pyrazole ring appear downfield (~130-140 ppm).
-
Pyrazole Carbon (C4): The carbon atom bonded to iodine (C4) is significantly shielded and appears far upfield (~90-95 ppm). This is a key diagnostic peak.
-
N-CH Carbon: The methine carbon of the EE group is observed around 92-96 ppm.
-
-O-CH₂- Carbon: The methylene carbon of the ethoxy group appears around 63-66 ppm.
-
Methyl Carbons: The two methyl carbons appear upfield (~15 ppm and ~22 ppm).
Table 1: Representative NMR Data
| Assignment | ¹H NMR (ppm) [8] | ¹³C NMR (ppm) [8] | Key Features & Causality |
|---|---|---|---|
| Pyrazole H5 | ~8.33 (s, 1H) | ~131.2 | Singlet, downfield due to adjacent N atom. |
| Pyrazole H3 | Not explicitly reported, but expected as a singlet | ~139.4 | Singlet, downfield due to adjacent N atoms. |
| N-CH | ~5.54 (q, J=6.0 Hz, 1H) | ~96.3 | Quartet due to coupling with adjacent CH₃. |
| -O-CH₂- | ~3.45-3.62 (m, 2H) | ~63.6-65.5 | Diastereotopic protons can lead to a complex multiplet. |
| N-CH-CH₃ | Not explicitly reported, but expected as a doublet | ~21.6-22.4 | Doublet due to coupling with N-CH proton. |
| -O-CH₂-CH₃ | Not explicitly reported, but expected as a triplet | ~14.8-15.2 | Triplet from coupling with adjacent CH₂. |
| Pyrazole C4 | - | ~86.9-92.5 | Strong upfield shift caused by the heavy iodine atom. |
Note: Exact chemical shifts can vary based on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion: The compound has a molecular weight of 266.08 g/mol .[11] High-resolution mass spectrometry (HRMS) should show an [M+Na]⁺ peak around m/z 288.9808.[8]
-
Key Fragmentation: A characteristic fragmentation pathway involves the loss of the ethoxyethyl group's side chain. Peaks corresponding to the loss of an ethoxy radical (•OCH₂CH₃, -45 Da) or acetaldehyde (CH₃CHO, -44 Da) are common, leading to significant fragments at m/z 222 and 223.[8][12]
Part 3: Comparative Reactivity in Cross-Coupling Reactions
The primary value of this compound lies in its role as an electrophilic partner in transition metal-catalyzed cross-coupling reactions.[1][7]
Performance vs. Other Halogens (Br, Cl)
The choice of halogen on the pyrazole ring dictates the reaction conditions required for successful coupling. The reactivity is governed by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle.
-
Reactivity Trend: The bond strength follows the order C-Cl > C-Br > C-I. Consequently, the reactivity in palladium-catalyzed reactions follows the reverse trend: I > Br > Cl .[6][7]
-
Experimental Advantage: This higher reactivity means that 4-iodopyrazoles can often undergo coupling under much milder conditions (lower temperatures, weaker bases, lower catalyst loadings) compared to their bromo or chloro counterparts. This is crucial for synthesizing complex molecules with sensitive functional groups. While 4-bromopyrazoles are effective, they may require more forcing conditions, and 4-chloropyrazoles often necessitate specialized, highly active catalyst systems.
Common Challenge: Deiodination
A frequent side reaction with highly reactive aryl iodides, including 4-iodopyrazoles, is deiodination (or hydrodehalogenation), where the iodine is replaced by a hydrogen atom from the solvent or other reagents.[13] This reduces the yield of the desired product and complicates purification.
Troubleshooting Deiodination:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination (the final product-forming step), which can outcompete the deiodination pathway.[13]
-
Base Selection: Use non-hydroxide bases like K₂CO₃ or K₃PO₄. Stronger bases or those with available β-hydrides can sometimes promote deiodination.
-
Temperature Control: Attempt the reaction at the lowest effective temperature. Higher temperatures can disproportionately increase the rate of deiodination.[13]
-
Solvent: Use aprotic solvents like dioxane, toluene, or THF. Protic solvents (e.g., alcohols) can act as a hydride source, facilitating the side reaction.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid with this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (0.04-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a sealed tube, add the 4-iodopyrazole derivative, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole.
Caption: Figure 2: Catalytic cycle for Suzuki-Miyaura coupling.
Part 4: The Final Step: Ethoxyethyl Deprotection
After successful functionalization at the C4 position, the final step is often the removal of the EE protecting group to reveal the pyrazole N-H. This is crucial for biological activity, as the N-H can act as a key hydrogen bond donor.
Experimental Protocol: Acid-Catalyzed Deprotection
The acetal nature of the EE group makes it highly susceptible to hydrolysis under mild acidic conditions.[9]
Materials:
-
1-(1-Ethoxyethyl)-4-aryl-1H-pyrazole (1.0 equiv)
-
Chloroform or Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic to stoichiometric)
-
Water
Procedure:
-
Dissolve the protected pyrazole derivative in a solvent like chloroform or ethanol.
-
Add water and a catalytic amount of concentrated HCl.
-
Stir the solution vigorously at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
If using chloroform, separate the organic layer. If using ethanol, remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer(s) with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting N-unsubstituted 4-aryl-1H-pyrazole can be purified by crystallization or column chromatography.
Caption: Figure 3: Workflow for EE group deprotection.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful and enabling tool for modern drug discovery. Its synthesis is straightforward, and its spectroscopic properties provide a clear and unambiguous signature for characterization. When compared to other halogenated pyrazoles, its superior reactivity in cross-coupling reactions allows for greater synthetic flexibility and access to novel chemical space under mild conditions. The strategic use of the ethoxyethyl protecting group ensures compatibility with a broad range of reagents while offering a simple and clean deprotection pathway. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently leverage this versatile building block to accelerate the development of the next generation of pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for the Pyrazole Nitrogen
For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold. However, the acidic N-H proton and the two distinct nitrogen atoms present a significant challenge in synthesis, often leading to issues with regioselectivity and unwanted side reactions.
Effective nitrogen protection is paramount for controlling the regiochemical outcome of substitutions and for enabling transformations elsewhere in the molecule. While traditional groups like tert-butoxycarbonyl (Boc) and tosyl (Ts) are widely used, the increasing complexity of pharmaceutical targets demands a more sophisticated and versatile toolkit. This guide provides an in-depth comparison of alternative protecting groups for the pyrazole nitrogen, focusing on their strategic advantages, experimental data, and practical applications.
The Challenge: Regioselectivity in Pyrazole Functionalization
The unsymmetrical nature of many pyrazole rings means that direct N-alkylation or N-arylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate. Protecting groups serve not only to mask the reactivity of the N-H bond but also to direct subsequent reactions to a specific position, either on the second nitrogen or on the carbon framework.
Caption: General workflow for pyrazole functionalization using a protecting group strategy.
A Comparative Analysis of Pyrazole N-Protecting Groups
The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removed selectively without affecting other functional groups. This concept, known as orthogonality , is critical in multi-step synthesis.[1][2]
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP, DIPEA), various solvents (DCM, DMF).[3][4][5] | Stable to basic conditions and hydrogenolysis.[6] | Acidic conditions (TFA, HCl).[4] Also removable with NaBH₄ in EtOH for selective deprotection.[6][7] | Adv: Widely used, mild acidic removal. Disadv: Labile to strong acids, limiting its use in certain synthetic routes. |
| Ts (Tosyl) | TsCl, base (e.g., Na₂CO₃), CHCl₃/MeOH.[8] | Very robust; stable to strong acids, bases, and many organometallics. | Harsh conditions: Na/liquid NH₃, strong acid (MeSO₃H/TFA), or 1-hydroxybenzotriazole.[8][9] | Adv: Extremely stable for multi-step synthesis. Disadv: Deprotection requires harsh conditions that may not be compatible with sensitive functional groups. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH), THF.[10] | Stable to acidic and basic conditions, organolithium reagents, and palladium catalysis.[10][11] | Fluoride sources (TBAF, HF) or strong acid (HCl in EtOH).[10][12] | Adv: Orthogonal to many other groups. Enables unique "SEM switch" for C3/C5 functionalization.[10][13] Disadv: Reagent cost can be a factor. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base.[14][15] | Stable to acidic and some basic conditions. | Hydrogenolysis (H₂, Pd/C).[14] Novel mild removal with low-carbon alcohols (MeOH, EtOH).[16][17] | Adv: Orthogonal to acid/base labile groups. Mild deprotection options available. Disadv: Not stable to reductive conditions. |
| THP (Tetrahydropyran-2-yl) | Dihydropyran (DHP), often solvent- and catalyst-free ("green" conditions).[18][19] | Stable to basic conditions, organometallics, and some reducing agents. Labile to acid. | Mild acidic conditions (e.g., p-TsOH, PPTS) in alcohol.[18] | Adv: Inexpensive, "green" introduction. Useful for directing lithiation.[18] Disadv: Introduces a new stereocenter. Acid lability similar to Boc. |
Featured Alternative Protecting Groups: Deeper Dive
The SEM Group: A Tool for Advanced Regiocontrol
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is exceptionally valuable for complex pyrazole synthesis due to its robust nature and unique reactivity. Its stability under conditions for C-H arylation makes it a powerful tool for decorating the pyrazole core.[10]
A key innovation enabled by the SEM group is the "SEM switch." This one-step transposition of the protecting group from one nitrogen to the other effectively swaps the electronic character of the C3 and C5 positions. This allows for sequential, regioselective C-H functionalization at positions that would otherwise be unreactive.[10][13]
Caption: The SEM switch enables sequential C-H arylation of the C5 and C3 positions.
This strategy provides a rapid route to fully substituted pyrazoles with complete regiocontrol over all substituents, a significant advantage over de novo synthesis methods.[10]
The Cbz Group: Mild Deprotection Pathways
The carboxybenzyl (Cbz) group is a classic amine protecting group, traditionally removed by catalytic hydrogenolysis. While effective, this method is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups. Recent research has established a novel and mild deprotection method using low-carbon alcohols like methanol or ethanol at room temperature.[16][17] This discovery significantly broadens the utility of the Cbz group in pyrazole chemistry, making it orthogonal to a wider range of functionalities. This method is particularly effective for N-Cbz protected imidazoles and pyrazoles.[16]
The THP Group: A Green and Economical Choice
The tetrahydropyran-2-yl (THP) group offers a practical and environmentally friendly option for pyrazole protection. Its introduction can often be achieved under solvent- and catalyst-free conditions by simply heating the pyrazole with dihydropyran.[18][19] The THP-protected pyrazoles are stable intermediates for subsequent reactions, such as regioselective lithiation followed by alkylation. Furthermore, thermal isomerization can be used to switch the position of substitution, providing an alternative to acid-catalyzed methods.[18]
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent standard procedures for the protection and deprotection of pyrazole nitrogens.
Protocol 1: Boc-Protection of a Substituted Pyrazole
Adapted from Pisár et al. (2018) and Kumar et al. (2020).[3][5]
Reaction: (Self-generated image placeholder)
-
Setup: In a round-bottom flask, dissolve the substituted pyrazole (1.0 mmol) in anhydrous dimethylformamide (DMF, 2 mL) or dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol, 1.1 equiv.). If using DCM, add a base such as triethylamine (Et₃N, 1.1 mmol) or N,N-diisopropylethylamine (DIPEA, 1.1 mmol).[3][4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-18 hours).
-
Work-up: Quench the reaction by adding it dropwise to ice water (15 mL). The N-Boc protected pyrazole will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. Yields are typically high ( >90%).[5][20]
Protocol 2: SEM-Protection of Pyrazole
Adapted from Daugulis et al. (2012).[10]
Reaction: (Self-generated image placeholder)
-
Setup: To a flame-dried flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) and wash with anhydrous hexanes. Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of pyrazole (1.0 equiv.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to afford the N-SEM protected pyrazole.
Protocol 3: Deprotection of SEM-Protected Pyrazole
Adapted from Daugulis et al. (2012).[10]
Reaction: (Self-generated image placeholder)
-
Setup: Dissolve the SEM-protected pyrazole (1.0 equiv.) in ethanol (EtOH).
-
Reagent Addition: Add concentrated hydrochloric acid (HCl, e.g., 4M solution) and stir the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 50 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers, concentrate, and purify as needed. High yields of the deprotected pyrazole are typically obtained.[10]
Conclusion and Future Outlook
The strategic selection of a nitrogen protecting group is a critical decision in the synthesis of complex pyrazole-containing molecules. While Boc and tosyl groups remain workhorses in the field, alternatives like SEM, Cbz, and THP offer powerful advantages in terms of orthogonality, unique reactivity, and milder reaction conditions. The SEM group, with its remarkable stability and ability to enable the "SEM switch," provides unparalleled control over regioselective functionalization. The development of milder deprotection protocols, such as the use of alcohols for Cbz removal, continues to expand the synthetic chemist's toolbox. As drug candidates become increasingly complex, a deep understanding of these alternative protecting groups and their strategic application will be essential for the efficient and successful development of next-generation pyrazole-based therapeutics.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. japsonline.com [japsonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
advantages of using 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole over other iodinated pyrazoles
An In-Depth Comparative Guide to the Strategic Advantages of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in Modern Synthesis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The strategic functionalization of this privileged structure is paramount, and 4-iodopyrazoles serve as exceptionally versatile intermediates for building molecular complexity through transition metal-catalyzed cross-coupling reactions.[2][3] While several iodinated pyrazoles are available, the choice of the N-protecting group on the pyrazole ring is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides a detailed comparison of this compound with other common iodinated pyrazoles, such as the unprotected 4-iodo-1H-pyrazole and derivatives bearing other protecting groups like Boc, THP, and Trityl. We will demonstrate through experimental data and mechanistic reasoning that the ethoxyethyl (EE) group offers a superior combination of stability, ease of use, and mild deprotection, making this compound a highly advantageous building block.
The Critical Role of N-Protection in Pyrazole Chemistry
The pyrazole ring contains an acidic N-H proton. While direct functionalization of N-H pyrazoles is possible, N-protection is often mandatory for several reasons:[4]
-
Preventing Side Reactions: In reactions involving organometallic reagents (e.g., Grignard, organolithium) or strong bases, the acidic proton will be deprotonated, consuming the reagent and reducing yields.[4]
-
Improving Solubility: Protecting groups can enhance the solubility of the pyrazole substrate in common organic solvents used for cross-coupling reactions.[5]
-
Modulating Reactivity: The nature of the N-substituent can influence the electronic properties of the pyrazole ring, affecting its reactivity in coupling reactions.
-
Avoiding Polymerization: In certain coupling reactions, such as the Buchwald-Hartwig amination, the presence of a free N-H group can lead to the formation of pyrazole polymers.[6]
The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
The Ethoxyethyl (EE) Group: A Superior Choice for Pyrazole Protection
The 1-(1-Ethoxyethyl) group is an acetal-type protecting group that has proven to be exceptionally well-suited for pyrazole chemistry.[7]
Advantages of the Ethoxyethyl Protecting Group:
-
Facile and High-Yielding Introduction: The EE group is typically installed by reacting the N-H pyrazole with ethyl vinyl ether under mild acid catalysis, often with just a trace of acid, leading to near-quantitative yields.[8]
-
Robust Stability: The EE group is stable across a wide range of reaction conditions, including strongly basic media and exposure to various organometallic reagents, making it compatible with numerous synthetic transformations.[9]
-
Mild and Efficient Deprotection: This is the most significant advantage. The EE group is easily cleaved under mild acidic conditions, such as treatment with a catalytic amount of acid in a protic solvent like chloroform or ethanol.[8] This orthogonality allows for selective deprotection without disturbing other acid-sensitive functionalities that might be present in a complex molecule.
-
Cost-Effectiveness: Ethyl vinyl ether is an inexpensive and readily available reagent, making this protection strategy economically viable for large-scale synthesis.[8]
Comparative Analysis in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in chemical reactions. This compound consistently demonstrates high efficacy in the most crucial C-C and C-N bond-forming reactions.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for synthesizing complex molecules.[10][11] this compound is an excellent substrate for this reaction. The EE group is stable under the typical basic conditions (e.g., Et₃N) and the Pd/Cu catalytic system.[8][12][13] Following the coupling, the EE group can be cleanly removed to provide the desired N-unsubstituted 4-alkynylpyrazole.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions for forming C-C bonds between an organohalide and an organoboron compound.[14][15] The C-I bond of 4-iodopyrazoles is highly reactive towards the palladium(0) catalyst.[14] While unprotected 4-iodopyrazole can be used, the basic conditions (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) can lead to side reactions at the N-H position. The use of the EE-protected pyrazole circumvents these issues, leading to cleaner reactions and higher yields of the desired 4-aryl or 4-vinyl pyrazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[16] This reaction is particularly sensitive to the presence of free N-H groups, which can lead to undesired oligo- or polymerization.[6] Therefore, N-protection is essential. While various protected halo-pyrazoles have been studied, the choice of catalyst system (Pd vs. Cu) and ligand can be critical.[3][17] For instance, in some palladium-catalyzed systems, bromo-derivatives have shown higher efficacy, whereas copper-catalyzed systems can favor iodo-substituted pyrazoles.[3][17] The stability of the EE group under these conditions, combined with the high reactivity of the C-I bond, makes this compound a promising substrate for optimizing these important amination reactions.
Data-Driven Comparison of Iodinated Pyrazoles
The following table summarizes the key differences and performance aspects of various iodinated pyrazoles, providing a clear rationale for selecting this compound for demanding synthetic applications.
| Feature | This compound | 4-Iodo-1H-pyrazole (Unprotected) | 1-Boc-4-iodo-1H-pyrazole | Other (THP, Trityl) |
| Protection Required? | Yes | No | Yes | Yes |
| Ease of Introduction | Excellent (mild acid, high yield)[8] | N/A | Good (Boc₂O, base)[18] | Good to Fair |
| Stability | Excellent (stable to bases, organometallics)[9] | Poor (reactive N-H proton)[4] | Moderate (sensitive to strong acid/base, heat)[4] | Generally good, but can be bulky (Trityl)[19] |
| Cross-Coupling Yields | Generally High & Clean | Variable (risk of side reactions, polymerization)[6] | Good, but Boc group can be labile | Good, but reactivity may be sterically hindered |
| Ease of Deprotection | Excellent (very mild acidic conditions)[8] | N/A | Fair (requires stronger acid, e.g., TFA)[4] | Fair to Poor (often requires harsher conditions)[7] |
| Key Advantage | Optimal balance of stability and mild deprotection | Simplicity (no extra steps) | Widely used and understood | Can offer specific steric (Trityl) or stability profiles |
| Key Disadvantage | Requires two extra synthetic steps | Limited compatibility with many reagents | Deprotection conditions can be harsh | Deprotection can be difficult; may hinder reactivity |
Experimental Protocols
To illustrate the practical application and advantages of the ethoxyethyl protecting group, we provide a representative three-step workflow for the synthesis of a N-unsubstituted 4-alkynylpyrazole via a Sonogashira coupling.
Protocol 1: Synthesis of this compound (Protection)
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or benzene), add a catalytic amount of a strong acid (e.g., a single drop of concentrated HCl or trifluoroacetic acid).[8][18]
-
Add ethyl vinyl ether (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Quench the reaction with a mild base (e.g., a small amount of triethylamine or by washing with saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product is often pure enough for the next step, but can be further purified by distillation or column chromatography, yielding the title compound as an oil.[18]
Protocol 2: Sonogashira Coupling of Protected Iodopyrazole
-
To a flask, add this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).[8][12]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent (e.g., DMF or a mixture of benzene and triethylamine).[8][12]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, cool the mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield the N-protected 4-alkynylpyrazole.
Protocol 3: Deprotection to Yield N-Unsubstituted 4-Alkynylpyrazole
-
Dissolve the purified N-protected 4-alkynylpyrazole from Protocol 2 in a solvent such as chloroform or ethanol.[8]
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature for 1-3 hours.
-
Once deprotection is complete (monitored by TLC), concentrate the mixture in vacuo.
-
Purify the residue by recrystallization or column chromatography to afford the final N-unsubstituted 4-alkynylpyrazole.[8]
Conclusion
While unprotected 4-iodo-1H-pyrazole offers a direct route for functionalization, its application is severely limited by the reactivity of the N-H proton. Other protecting groups like Boc and Trityl, while effective, often require harsh conditions for their removal, limiting their compatibility with complex, multi-functionalized molecules.
This compound emerges as a superior building block by providing an optimal balance. The ethoxyethyl group is easily introduced, provides robust protection under a wide array of cross-coupling conditions, and most importantly, is cleaved under exceptionally mild acidic conditions. This strategic advantage allows for greater flexibility in synthetic design, cleaner reaction profiles, and higher overall yields, making it the reagent of choice for researchers aiming to efficiently synthesize complex pyrazole-containing molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties.[1][2] A thorough spectroscopic analysis is paramount to confirm their synthesis, elucidate their structure, and understand their electronic properties.[3] This guide provides a comparative overview of the key spectroscopic techniques used in the characterization of substituted pyrazole compounds, supported by experimental data and detailed methodologies.
The Aromatic Nature and Spectroscopic Implications of the Pyrazole Ring
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] This arrangement leads to a π-electron excessive system, influencing its chemical reactivity and, consequently, its spectroscopic characteristics.[5] The position of substituents on the pyrazole ring significantly alters the electron density distribution, resulting in predictable and interpretable shifts in spectroscopic data. Understanding these structure-spectra correlations is fundamental for the unambiguous characterization of novel pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and substituted pyrazoles are no exception. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy
The chemical shifts of the protons on the pyrazole ring are highly sensitive to the nature and position of substituents. The H-4 proton of the pyrazole ring typically appears as a singlet in a distinct region of the spectrum, while the chemical shifts of H-3 and H-5 protons are influenced by the tautomeric form of the pyrazole in N-unsubstituted derivatives and the nature of the substituent at the N-1 position.[6][7] Electron-withdrawing groups tend to deshield the ring protons, shifting their signals to a higher frequency (downfield), whereas electron-donating groups cause an upfield shift.[8]
Logical Relationship: Influence of Substituents on ¹H NMR Chemical Shifts
Caption: Substituent effects on ¹H NMR chemical shifts of pyrazole protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of substituted pyrazoles provide valuable information about the carbon framework.[9] The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are also significantly affected by substituents.[6][10] Generally, C-3 and C-5 resonate at a lower field compared to C-4.[11] The presence of substituents can be readily identified by their characteristic chemical shifts, aiding in the complete structural assignment.[9] The solvent can also influence the chemical shifts, particularly in cases of N-H pyrazoles where hydrogen bonding plays a role.[12]
Comparative ¹H and ¹³C NMR Data for Representative Substituted Pyrazoles
| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | 148.4 | 105.5 | 148.4 |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | 150.1 | 93.2 | 142.5 |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | 139.8 | 132.1 | 128.9 |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) | 141.2 | 112.5 | 149.8 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.[1]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential technique for determining the molecular weight of substituted pyrazoles and gaining structural insights through the analysis of their fragmentation patterns.[13][14] The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents.[15] Common fragmentation pathways involve the loss of small neutral molecules such as HCN, N₂, and radicals corresponding to the substituents.[15][16] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments, further confirming the proposed structure.
Experimental Workflow: Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry analysis.
Vibrational Spectroscopy (FT-IR): Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] The IR spectrum of a substituted pyrazole will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.[18][19]
Key FT-IR Absorption Bands for Substituted Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (if N1 is unsubstituted) | 3100 - 3500 | Medium-Broad | Broadness indicates hydrogen bonding.[1] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C=N stretch (pyrazole ring) | 1500 - 1650 | Medium-Strong | |
| C=C stretch (pyrazole ring) | 1400 - 1600 | Medium-Strong | [20] |
| Ring Vibrations | 1200 - 1450 | Multiple bands | [20] |
| C=O stretch (e.g., in carboxylates) | 1700 - 1750 | Strong | [1] |
| N-O stretch (nitro group) | 1500 - 1560 & 1300 - 1360 | Strong | Asymmetric and symmetric stretching, respectively.[1] |
The presence and position of these bands can confirm the successful incorporation of various substituents onto the pyrazole core.[3]
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[17] The pyrazole ring itself is a chromophore, and its absorption maximum (λmax) is influenced by the presence of substituents and the solvent.[21] Auxochromic groups (e.g., -OH, -NH₂) can cause a bathochromic (red) shift, while the extension of conjugation through aromatic substituents can also lead to a shift to longer wavelengths.[22][23]
Comparative UV-Vis Data for Substituted Pyrazoles in Ethanol
| Compound/Substituent | λmax (nm) |
| Pyrazole | ~210 |
| 4-Nitro-1-phenylpyrazole | ~305 |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | ~280 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the substituted pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.[1]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using an ESI source) and acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.[17]
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[17]
-
Data Analysis: Identify and assign the characteristic absorption bands to specific functional groups.[17]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol) of known concentration (ca. 10⁻⁵ - 10⁻⁶ M).[17]
-
Data Acquisition: Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm).[17]
-
Data Analysis: Determine the wavelength of maximum absorption (λmax).
Conclusion
A multi-spectroscopic approach is indispensable for the comprehensive characterization of substituted pyrazoles. Each technique provides a unique piece of the structural puzzle, and their combined application allows for the unambiguous confirmation of the target molecule's identity and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and accurate analysis of novel pyrazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. sciensage.info [sciensage.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis of Key Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs such as Celebrex (Celecoxib), Viagra (Sildenafil), and Eliquis (Apixaban).[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for engaging with biological targets. Consequently, the efficient and economical synthesis of substituted pyrazoles is a critical task in drug discovery and development.
This guide provides an in-depth cost-benefit analysis of the most prominent pyrazole synthesis routes. We move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into the practical advantages and disadvantages of each method. Our analysis is grounded in experimental data, focusing on factors such as starting material cost, reaction efficiency, regioselectivity, and scalability to inform your synthetic strategy.
The Classic Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[3][4] It involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5][6]
Mechanistic Rationale
The reaction is typically acid-catalyzed.[6][7] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl, enhancing its electrophilicity. The hydrazine then acts as a nucleophile, attacking the activated carbonyl to form a hydrazone intermediate after dehydration.[7][8] An intramolecular cyclization follows, wherein the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[7] The use of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of two regioisomers, a significant consideration for purification and overall yield.[3][9]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Representative Protocol: Synthesis of 1-phenyl-5-methyl-1H-pyrazol-3-ol
This protocol is adapted from the synthesis of pyrazolones, a variation of the Knorr reaction using a β-ketoester.[8]
-
Reaction Setup: In a 20-mL vial, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[7]
-
Solvent & Catalyst: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[8]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]
-
Monitoring: Monitor the reaction progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane.[8]
-
Isolation: Once the starting material is consumed, add 10 mL of water to the hot reaction with stirring to induce precipitation.[8]
-
Purification: Cool the mixture in an ice bath to facilitate further precipitation.[7] Collect the solid product by filtration, wash with a small amount of cold water, and air dry.[8]
The [3+2] Cycloaddition Approach: Precision and Versatility
1,3-dipolar cycloaddition reactions represent a powerful and modern strategy for constructing the pyrazole ring with high regioselectivity.[10] These methods typically involve the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne).[11]
Mechanistic Rationale
The Huisgen [3+2] cycloaddition is a prime example. Diazo compounds react with alkynes, often under thermal or metal-catalyzed conditions, to form the pyrazole ring in a single, concerted step.[12] This approach offers excellent control over the final substitution pattern, avoiding the regioisomer mixtures that can plague the Knorr synthesis.[5] Silver- and copper-catalyzed variants have been developed to proceed under mild conditions with excellent yields.[5][13]
Caption: Generalized [3+2] Cycloaddition for Pyrazole Synthesis.
Representative Protocol: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles
This protocol demonstrates a highly regioselective, silver-catalyzed reaction between trifluoromethylated ynones and hydrazines.[5]
-
Reaction Setup: To a solution of the trifluoromethylated ynone (1.0 equivalent) in a suitable solvent, add the aryl or alkyl hydrazine (1.0 equivalent).
-
Catalyst Addition: Add silver triflate (AgOTf) at a loading of 1 mol%.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour. The heterocyclization is typically rapid.[5]
-
Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the highly functionalized pyrazole. Yields for this method are reported to be exceptionally high, often up to 99%.[5]
"Green" and Alternative Approaches
Growing emphasis on sustainable chemistry has driven the development of environmentally benign pyrazole syntheses.[14][15] These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[16][17] For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyls can be achieved in high yields with short reaction times using this technique.[16]
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, maximizing atom economy and operational simplicity.[18] Many MCRs for pyranopyrazoles have been developed using green catalysts and aqueous conditions.[18]
-
Catalysis in Green Solvents: The use of water or deep eutectic solvents (DESs) as the reaction medium is a key strategy.[19][20] For example, a four-component reaction to prepare pyranopyrazoles proceeds in high yield using sodium benzoate as a catalyst in water.[18] Nano-ZnO has also been used as an efficient and recyclable catalyst for the condensation of phenylhydrazine and ethyl acetoacetate, achieving yields of 95%.[5]
Cost-Benefit Analysis: Selecting the Optimal Route
The "best" synthetic route is highly dependent on the specific goals of the project, including scale, required purity, available budget, and desired chemical functionality.
| Synthetic Route | Starting Material Cost | Reagent/Catalyst Cost | Typical Yield | Regioselectivity | Pros | Cons |
| Knorr Synthesis | Low to Moderate (1,3-dicarbonyls and hydrazines are often commercially available and inexpensive) | Low (Typically requires only a simple acid catalyst like acetic acid) | Good to Excellent (Often >80%)[8] | Variable (Can produce mixtures of regioisomers with unsymmetrical dicarbonyls)[3] | Well-established, simple procedure, high atom economy, high yields.[3][8] | Lack of regiocontrol, can require harsh conditions (reflux). |
| From α,β-Unsaturateds | Low to Moderate (Chalcones and other unsaturated carbonyls are readily accessible) | Moderate (Requires an additional oxidation step, adding cost and complexity) | Good (66-88%)[10] | Good | Wide availability of starting materials.[10] | Two-step process, use of oxidizing agents can be a drawback.[10] |
| [3+2] Cycloaddition | Moderate to High (Substituted alkynes and diazo compounds can be expensive or require separate synthesis) | Moderate to High (Often requires transition metal catalysts like Ag or Cu)[5][13] | Excellent (Often >90%)[5] | Excellent (Highly regioselective, often yielding a single isomer)[5] | High regioselectivity, mild reaction conditions, broad substrate scope.[5][21] | Higher cost of starting materials and catalysts, safety concerns with diazo compounds. |
| Multicomponent Reactions | Low to Moderate (Uses simple, readily available building blocks) | Low to Moderate (Can use simple organocatalysts or be catalyst-free) | Good to Excellent[18] | Generally Good | High atom economy, operational simplicity, rapid access to molecular complexity.[22] | Optimization can be complex, potential for side reactions. |
| Green Approaches | Variable (Depends on the core reaction being adapted) | Low (Often uses recyclable catalysts, water, or no solvent) | Good to Excellent[5][16] | Variable | Environmentally friendly, reduced waste, improved safety, often shorter reaction times.[14][16] | May require specialized equipment (e.g., microwave reactor), scalability can be a challenge. |
Field-Proven Insights:
-
For Early-Stage Discovery & Library Synthesis: Multicomponent reactions (MCRs) and the Knorr synthesis are excellent choices. Their use of readily available starting materials and operational simplicity allows for the rapid generation of diverse compound libraries for initial screening.
-
For Lead Optimization & SAR Studies: The high regioselectivity of [3+2] cycloaddition reactions is invaluable. When precise control over the substitution pattern is necessary to probe structure-activity relationships (SAR), the higher initial cost is justified by the avoidance of costly and time-consuming isomer separation.
-
For Process Development & Scale-Up: The Knorr synthesis, due to its low cost, high yields, and long history, is often the most attractive option for large-scale manufacturing. Process chemists will invest time to optimize reaction conditions to control regioselectivity, as the cost savings on raw materials at scale are significant. Green chemistry variations are increasingly being adopted to reduce waste and improve the environmental footprint of the manufacturing process.[22]
Conclusion
The synthesis of the pyrazole core is a mature field with a rich diversity of methodologies. The classical Knorr synthesis remains a cost-effective and reliable workhorse, particularly for large-scale applications. However, for applications demanding precision and structural complexity, modern methods like [3+2] cycloadditions offer unparalleled control, albeit at a higher initial cost. The continuous evolution of green synthetic protocols provides compelling alternatives that reduce environmental impact without compromising efficiency. A thorough analysis of the costs, benefits, and strategic goals of a project is essential for selecting the most appropriate and effective route to these vital heterocyclic compounds.
References
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. New “Green” approaches to the synthesis of pyrazole derivatives [unige.iris.cineca.it]
- 18. researchgate.net [researchgate.net]
- 19. thieme-connect.com [thieme-connect.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Introduction: The Versatility of the Pyrazole Scaffold
In the landscape of medicinal chemistry, pyrazoles represent a cornerstone heterocyclic scaffold.[1][2][3] These five-membered rings, containing two adjacent nitrogen atoms, are featured in numerous pharmacologically active agents, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][4][5][6][7] The commercial success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor), Crizotinib (an anticancer agent), and Sulfaphenazole (an antibiotic) underscores the therapeutic potential inherent in the pyrazole nucleus.[1][8]
The specific starting material, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole , is a particularly valuable building block for drug discovery.[9][10] Its utility stems from two key structural features:
-
The 1-(1-Ethoxyethyl) group serves as a protecting group for the pyrazole nitrogen. This allows for selective chemical modifications at other positions of the ring without unintended side reactions at the N-H position.
-
The iodo-substituent at the 4-position is a highly versatile functional handle. It is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[11] This enables the efficient and modular introduction of diverse chemical moieties, facilitating the rapid generation of extensive compound libraries for biological screening.
This guide provides a comparative analysis of the biological activities of compounds synthesized from this key intermediate. We will explore its derivatives' performance in anticancer, antimicrobial, and anti-inflammatory applications, benchmarked against established alternatives, and provide the detailed experimental methodologies required to validate these findings.
Synthetic Pathways: Leveraging the 4-Iodo Position
The primary synthetic strategy for diversifying the this compound scaffold involves palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position with high efficiency and functional group tolerance. The subsequent removal of the ethoxyethyl protecting group under acidic conditions yields the final N-H pyrazole derivatives.
Caption: General synthetic workflow for diversifying the 4-iodo-1H-pyrazole scaffold.
Comparative Guide to Biological Activities
Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, targeting a variety of mechanisms including kinase inhibition (e.g., VEGFR-2, CDK2), DNA binding, and disruption of microtubule polymerization.[4][12] The introduction of specific aryl and heteroaryl moieties at the C4 position of the pyrazole ring has proven to be a fruitful strategy for developing potent cytotoxic agents.
Data Presentation: Anticancer Potency of Pyrazole Derivatives
| Compound/Alternative | Target Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference Source |
| Pyrazole Derivative 59 | HepG2 (Liver) | 2.0 | DNA Minor Groove Binding | [4] |
| Pyrazole Derivative 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition (IC₅₀ = 0.074 µM) | [4] |
| Pyrazole Derivative 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [4] |
| 4-Bromophenyl Pyrazole | MCF-7 (Breast) | 5.8 | Not Specified | [13] |
| 4-Chlorophenyl Pyrazole (A) | HeLa (Cervical) | 4.94 | Not Specified | [12] |
| Alternative: Doxorubicin | MCF-7 (Breast) | 0.95 | DNA Intercalation | [4] |
| Alternative: Cisplatin | HepG2 (Liver) | 5.5 | DNA Cross-linking | [4] |
Causality and Insights: The data clearly indicate that synthetic derivatives from pyrazole scaffolds can exhibit cytotoxicity superior to standard chemotherapeutic agents like cisplatin in specific cell lines.[4] For instance, compound 59 showed an IC₅₀ value of 2.0 µM against HepG2 cells, outperforming cisplatin's 5.5 µM.[4] This enhanced activity is attributed to its ability to bind effectively to the minor groove of DNA.[4] Similarly, derivative 43 demonstrated potent activity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 µM, nearly four times more potent than the widely used doxorubicin in the same study.[4] The mechanism here involves the inhibition of PI3 kinase, a critical node in cancer cell signaling.[4] These examples highlight how the modular synthesis enabled by the 4-iodo handle allows for the rational design of compounds that engage specific, high-value cancer targets.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[14] Pyrazole derivatives have emerged as a promising class of compounds, targeting various bacterial metabolic pathways.[14] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[14]
Data Presentation: Antimicrobial Potency (MIC) of Pyrazole Derivatives
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference Source |
| Pyrazole Derivative 3 | E. coli (Gram-negative) | 0.25 | [1] |
| Pyrazole Derivative 4 | S. epidermidis (Gram-positive) | 0.25 | [1] |
| Pyrazole Derivative 2 | A. niger (Fungus) | 1.0 | [1] |
| Thiazolo-pyrazole 17 | MRSA (Resistant Gram-positive) | 4.0 | [14] |
| Hydrazone 21a | Various Bacteria | 62.5 - 125 | [7] |
| Hydrazone 21a | Various Fungi | 2.9 - 7.8 | [7] |
| Alternative: Ciprofloxacin | E. coli | 0.5 | [1] |
| Alternative: Clotrimazole | A. niger | 2.0 | [1] |
Causality and Insights: The comparative data reveal the exceptional potency of certain pyrazole derivatives. Compound 3 was twice as effective as the standard antibiotic Ciprofloxacin against E. coli, with an MIC of 0.25 µg/mL versus 0.5 µg/mL.[1] Likewise, the antifungal pyrazole 2 surpassed the activity of Clotrimazole against Aspergillus niger.[1] The structure-activity relationship (SAR) in this class often points to the importance of specific substituents that can enhance cell wall penetration or inhibit essential bacterial enzymes. For example, some pyrazole derivatives have been shown to be potent inhibitors of bacterial DNA gyrase.[14] The ability to synthesize and test a wide array of derivatives from the 4-iodo precursor is critical for optimizing these interactions and developing broad-spectrum or highly targeted antimicrobial agents.[14]
Anti-inflammatory Activity
Data Presentation: Anti-inflammatory Efficacy of Pyrazole Derivatives
| Compound/Alternative | Assay | Result | Reference Source |
| Pyrazole Derivative 4 | In vivo Carrageenan-induced paw edema | Better activity than Diclofenac sodium | [1] |
| Pyrazoline 2d | In vivo Carrageenan-induced paw edema | Greater inhibition than Indomethacin | [2] |
| 3,5-diarylpyrazole | COX-2 Inhibition | IC₅₀ = 0.01 µM | [16] |
| Alternative: Celecoxib | COX-2 Inhibition | Selective COX-2 Inhibitor | [16] |
| Alternative: Diclofenac sodium | In vivo Carrageenan-induced paw edema | Standard reference drug | [1] |
| Alternative: Indomethacin | In vivo Carrageenan-induced paw edema | Standard reference drug | [2] |
Causality and Insights: The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2] Studies show that newly synthesized pyrazoles can exhibit anti-inflammatory effects superior to established drugs like Diclofenac and Indomethacin in preclinical models.[1][2] The development of highly selective COX-2 inhibitors is a key goal, and the pyrazole scaffold is exceptionally well-suited for this purpose. The ability to attach bulky aryl groups at the C4-position (via synthesis from the 4-iodo intermediate) can create compounds that fit preferentially into the active site of the COX-2 isoenzyme while being excluded from the narrower COX-1 active site, thereby reducing gastrointestinal side effects.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Also, prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Outlook
The this compound scaffold is an undeniably powerful and versatile platform for the discovery of novel therapeutic agents. The strategic placement of the iodo-substituent facilitates the synthesis of vast and diverse chemical libraries through robust cross-coupling methodologies. As demonstrated in this guide, derivatives from this single precursor have shown remarkable potency across anticancer, antimicrobial, and anti-inflammatory applications, in many cases exceeding the performance of established drugs in preclinical assays.[1][4]
The future of research in this area lies in the continued exploration of novel chemical space accessible from this intermediate. The integration of computational modeling and in silico screening can help prioritize synthetic targets with a higher probability of biological activity.[6] Furthermore, developing derivatives that exhibit dual-action mechanisms—for example, compounds with both anti-inflammatory and anticancer properties—could lead to innovative treatments for complex diseases. The evidence strongly supports continued investment in the exploration of pyrazole chemistry, with the 4-iodo-pyrazole intermediate serving as a gateway to the next generation of targeted therapeutics.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Essential Safety Protocols and PPE
As researchers and drug development professionals, our work with novel synthetic intermediates forms the bedrock of future therapeutics. Compounds like 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a key building block in medicinal chemistry, demand not only scientific ingenuity but also an uncompromising commitment to safety.[1][2][3] This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this halogenated heterocyclic compound, ensuring that operational excellence and personal safety are one and the same. The causality behind each recommendation is explained, building a protocol that is both robust and logically sound.
Hazard Profile and Risk Assessment
Understanding the specific chemical risks of this compound is the critical first step in developing a sound safety protocol. While a dedicated Safety Data Sheet (SDS) for this exact molecule may be sparse, data from suppliers and structurally analogous iodo-pyrazoles provide a clear and consistent hazard profile.[4][5][6]
The primary risks are associated with direct contact and inhalation. The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[7] Upon thermal decomposition, it may generate highly toxic gases, including nitrogen oxides (NOx) and hydrogen iodide.[5]
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Code | Description | Causality & Implication |
| Skin Irritation | H315 | Causes skin irritation.[7][8] | The heterocyclic and iodinated nature of the molecule can disrupt skin integrity upon contact, leading to irritation. This mandates the use of appropriate chemical-resistant gloves and lab coats. |
| Eye Irritation | H319 | Causes serious eye irritation.[7][8] | Direct contact with eye tissue can cause significant irritation or damage. This risk makes chemical splash goggles a non-negotiable requirement. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[7][8] | If inhaled as a dust or aerosol, the compound can irritate the respiratory tract. This necessitates the use of a primary engineering control, such as a chemical fume hood. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[9] | Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene rules, such as prohibiting eating or drinking in the lab and thorough hand washing.[5] |
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving this compound. This protocol is designed as a multi-barrier system to mitigate the risks identified above.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary layer of defense is an engineering control. All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This control is essential to minimize respiratory exposure to any dust or vapors.[4][8]
Eye and Face Protection: A Two-Layer Approach
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is being handled.[10] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Conditional: When there is a heightened risk of splashing (e.g., handling quantities greater than 1 liter, conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[10] The face shield provides a secondary barrier for the face and neck.
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: A double-gloving technique using nitrile gloves is the recommended best practice. Nitrile offers good resistance to a wide range of chemicals for incidental contact.[11] The outer glove can be removed if contamination is suspected, leaving the inner glove as a clean barrier. For prolonged tasks, consult a glove-compatibility chart to ensure breakthrough time is not exceeded.
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snap or button front must be worn and kept closed at all times.[10] This protects the arms and torso from incidental contact.
-
Apparel: Full-length pants and closed-toe shoes are a fundamental laboratory requirement and are mandatory when handling this compound.[10]
Respiratory Protection
When all handling is performed within a certified fume hood, dedicated respiratory protection is typically not required. However, if a situation necessitates handling the material outside of a fume hood (a scenario that should be avoided), a comprehensive risk assessment must be performed by Environmental Health and Safety (EHS) to determine the appropriate respirator (e.g., an N95, half-face, or full-face respirator with appropriate cartridges).[11]
Operational Plans: Safe Handling and PPE Workflow
Adherence to a strict, procedural workflow is critical for safety. The following steps integrate the use of PPE into the handling process.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is present and the fume hood sash is at the appropriate working height.
-
Don PPE: Follow the donning sequence outlined in the diagram below.
-
Handling: Carefully weigh and transfer the solid compound within the fume hood. Avoid any actions that could generate dust. If a small amount of solid spills, clean it immediately with a damp cloth (to be disposed of as hazardous waste).
-
Post-Handling: Securely cap the primary container. Decontaminate any equipment used, and place all contaminated disposable items (e.g., weigh boats, wipes) into a designated, sealed hazardous waste container located within the fume hood.
-
Doff PPE: Follow the doffing sequence outlined in the diagram to prevent self-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[8]
Visualization: PPE Donning and Doffing Workflow
The order in which PPE is put on and, more critically, taken off is fundamental to preventing exposure. The following workflow is designed to minimize the transfer of contaminants from used PPE to your skin or clothing.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If the person feels unwell, call a poison center or doctor.[8]
-
Spill: Evacuate unprotected personnel from the area. Wearing the full PPE described above, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[8] Do not allow the product to enter drains.[5]
Waste Disposal
All materials contaminated with this compound, as well as the compound itself, must be treated as hazardous chemical waste.[4]
-
Classification: This waste should be classified as halogenated organic waste .
-
Containerization: Use a designated, chemically compatible container that can be tightly sealed.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office, following all local, regional, and national regulations.[4][5]
By integrating this expert-level understanding of the risks and the corresponding safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
